Tpt-ttf
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNQRWLTHGAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544946 | |
| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106920-29-0 | |
| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tumor Treating Fields (TTFields)
Introduction
Tumor Treating Fields (TTFields) are a novel, non-invasive anti-cancer therapy that utilizes low-intensity, intermediate-frequency alternating electric fields to disrupt the division of cancer cells.[1][2] This modality has been approved by the FDA for the treatment of glioblastoma multiforme (GBM) and mesothelioma, with ongoing research exploring its efficacy in a variety of other solid tumors.[3][4] This guide provides a comprehensive technical overview of TTFields, including their mechanism of action, quantitative data from key clinical trials, detailed experimental protocols, and the signaling pathways involved in their therapeutic effect.
Core Mechanism of Action
TTFields exert their anti-cancer effects through a multimodal mechanism, primarily targeting dividing cells.[3][5] The core principles of their action are:
-
Disruption of Mitosis: TTFields interfere with the formation of the mitotic spindle by preventing the proper alignment of tubulin dimers during polymerization. This disruption leads to mitotic arrest and subsequent cell death.[2][6]
-
Dielectrophoresis: During cytokinesis, the hourglass shape of the dividing cell creates a non-uniform electric field. This results in dielectrophoretic forces that push polar macromolecules and organelles towards the mitotic furrow, leading to structural disruption and cell fragmentation.[2][7]
-
Induction of Cellular Stress: TTFields have been shown to induce endoplasmic reticulum (ER) stress and autophagy in cancer cells.[8]
-
Immune Response Modulation: Emerging evidence suggests that TTFields can promote an anti-tumor immune response by inducing immunogenic cell death.[5][9]
The frequency of the applied electric field is a critical parameter, with optimal frequencies varying for different cancer cell types.[10] For glioblastoma, a frequency of 200 kHz is typically used, while for other cancers, different frequencies may be more effective.[11] The intensity of the electric fields generally ranges from 1 to 3 V/cm.[9][12]
Quantitative Data from Clinical Trials
The efficacy of TTFields has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies.
| Table 1: Efficacy of TTFields in Newly Diagnosed Glioblastoma (EF-14 Trial) | |
| Metric | TTFields + Temozolomide |
| Median Overall Survival | 20.9 months |
| 2-Year Survival Rate | 43% |
| 5-Year Survival Rate | 13% |
| Source:[5] |
| Table 2: Efficacy of TTFields in Recurrent Glioblastoma (EF-11 Trial) | |
| Metric | TTFields Monotherapy |
| Median Overall Survival | 6.6 months |
| 1-Year Survival Rate | 20% |
| Source:[1] |
| Table 3: Efficacy of TTFields in Malignant Pleural Mesothelioma (STELLAR Trial) | |
| Metric | TTFields + Chemotherapy |
| Median Overall Survival | 18.2 months |
| Source:[13] |
Experimental Protocols
The following sections detail the methodologies for key in vitro and in vivo experiments used to study the effects of TTFields.
In Vitro Assays
Objective: To assess the anti-proliferative and cytotoxic effects of TTFields on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., glioblastoma, ovarian cancer) are cultured in appropriate media and conditions.
-
TTFields Application: Cells are seeded in petri dishes or flasks containing ceramic transducer arrays. The inovitro™ system is commonly used to apply TTFields at a specific frequency (e.g., 200 kHz for GBM) and intensity (e.g., 1-3 V/cm) for a defined duration (e.g., 72 hours). Control cells are cultured under identical conditions without the application of TTFields.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by direct cell counting.
-
Clonogenic Assay: To assess long-term survival, a clonogenic assay is performed where cells are treated with TTFields and then allowed to form colonies over a period of 7-14 days.
-
Flow Cytometry: Flow cytometry can be used to analyze cell cycle distribution, apoptosis (e.g., using Annexin V staining), and cell membrane permeability.[14]
In Vivo Models
Objective: To evaluate the efficacy and safety of TTFields in animal models of cancer.
Methodology:
-
Animal Models: Immunocompromised mice or rats are commonly used. Tumors are established either subcutaneously or orthotopically (e.g., intracranial injection for glioblastoma models).
-
TTFields Application: A dedicated inovivo™ system is used for applying TTFields to small animals.[15][16] This involves the placement of transducer arrays on the skin surrounding the tumor. The animals are housed in specialized cages that allow for continuous treatment.[15]
-
Treatment Monitoring: Tumor growth is monitored regularly using calipers for subcutaneous tumors or imaging techniques (e.g., bioluminescence, MRI) for orthotopic tumors.
-
Efficacy Endpoints: Key endpoints include tumor growth inhibition, reduction in tumor volume, and overall survival of the animals.
-
Safety Assessment: The safety of the treatment is evaluated by monitoring the animals' weight, general health, and through histological analysis of major organs at the end of the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by TTFields and a typical experimental workflow for their study.
Figure 1: Overview of signaling pathways modulated by TTFields.
Figure 2: A typical experimental workflow for in vitro TTFields research.
Tumor Treating Fields represent a significant advancement in cancer therapy, offering a non-invasive treatment modality with a favorable safety profile.[6] Their unique mechanism of action, centered on the physical disruption of dividing cancer cells, provides a compelling rationale for their use in combination with other cancer treatments. Ongoing research continues to elucidate the complex molecular and cellular effects of TTFields, opening new avenues for therapeutic innovation and expanding their potential application across a broader range of solid tumors.
References
- 1. A review of Tumor Treating Fields and their future implication in treatment of platinum resistant ovarian cancer - MedCrave online [medcraveonline.com]
- 2. cancerireland.ie [cancerireland.ie]
- 3. The Mechanisms of Action of Tumor Treating Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent advances in Tumor Treating Fields (TTFields) therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A review of tumor treating fields (TTFields): advancements in clinical applications and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TM-16: INVESTIGATING THE MECHANISMS OF ACTION OF TUMOR TREATING FIELDS: A COMPUTATIONAL MODELING STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The schemes, mechanisms and molecular pathway changes of Tumor Treating Fields (TTFields) alone or in combination with radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Protocol for applying Tumor Treating Fields in mouse models of cancer using the inovivo system - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Tetrakis(pentylthio)tetrathiafulvalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Tetrakis(pentylthio)tetrathiafulvalene, a sulfur-rich organic compound of interest in materials science and drug development. The synthesis is a multi-step process that begins with the formation of a key zincate intermediate, followed by alkylation and a final coupling reaction. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of Tetrakis(pentylthio)tetrathiafulvalene is typically achieved in three main stages, starting from carbon disulfide. The overall workflow is depicted in the diagram below.
Caption: Synthetic pathway for Tetrakis(pentylthio)tetrathiafulvalene.
Experimental Protocols
The following sections provide detailed experimental procedures for each major step in the synthesis of Tetrakis(pentylthio)tetrathiafulvalene.
Step 1: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
This procedure is adapted from a well-established method for preparing the zincate complex, a key precursor for various tetrathiafulvalene derivatives.[1]
Materials:
-
Sodium metal
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon disulfide (CS₂)
-
Zinc chloride (ZnCl₂)
-
Ammonium hydroxide (concentrated aqueous solution)
-
Tetraethylammonium bromide (NEt₄Br)
-
Methanol
-
Diethyl ether
-
Isopropyl alcohol
Procedure:
-
An oven-dried 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium shavings (23.0 g, 1 mol) in anhydrous DMF (1 L).
-
Carbon disulfide (76.1 g, 1 mol) is added dropwise to the stirred suspension over 2 hours, maintaining the temperature below 40°C with a water bath. The reaction mixture turns dark reddish-brown.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
A solution of zinc chloride (20 g, 0.15 mol) in a mixture of concentrated aqueous ammonium hydroxide (500 mL) and methanol (500 mL) is added rapidly.
-
A solution of tetraethylammonium bromide (53 g, 0.25 mol) in deionized water (250 mL) is then added dropwise with vigorous stirring over at least 4 hours.
-
The mixture is stirred overnight, during which a red precipitate forms.
-
The precipitate is collected by suction filtration, washed with deionized water (500 mL), then with isopropyl alcohol until the filtrate is colorless, and finally with diethyl ether (200 mL).
-
The resulting red powder is dried in a vacuum desiccator to yield Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate.
Step 2: Synthesis of 4,5-Bis(pentylthio)-1,3-dithiole-2-thione
This step involves the alkylation of the zincate complex with 1-bromopentane. The procedure is based on the general reactivity of the zincate complex with alkyl halides.
Materials:
-
Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate
-
1-Bromopentane
-
Acetone
Procedure:
-
A suspension of the zincate complex (10.0 g, approximately 12.5 mmol) in acetone (200 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
1-Bromopentane (7.55 g, 50 mmol) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-dichloromethane gradient to afford 4,5-bis(pentylthio)-1,3-dithiole-2-thione as a yellow oil.
Step 3: Synthesis of Tetrakis(pentylthio)tetrathiafulvalene
The final step is the coupling of the dithiolethione derivative using triethyl phosphite to form the desired tetrathiafulvalene.
Materials:
-
4,5-Bis(pentylthio)-1,3-dithiole-2-thione
-
Triethyl phosphite
-
Toluene
Procedure:
-
A solution of 4,5-bis(pentylthio)-1,3-dithiole-2-thione (5.0 g, 14.7 mmol) in dry toluene (100 mL) is placed in a round-bottomed flask under a nitrogen atmosphere.
-
Triethyl phosphite (10 mL) is added, and the mixture is heated to reflux for 5 hours. The solution typically turns from yellow to orange or red.
-
The reaction mixture is cooled to room temperature, and the solvent and excess triethyl phosphite are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel with hexane as the eluent.
-
Recrystallization from a suitable solvent system (e.g., hexane/ethanol) yields Tetrakis(pentylthio)tetrathiafulvalene as a crystalline solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Tetrakis(pentylthio)tetrathiafulvalene and its intermediates.
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate | C₂₂H₄₀N₂S₁₀Zn | 798.68 | 80-85[1] | >300 (decomposes) |
| 2 | 4,5-Bis(pentylthio)-1,3-dithiole-2-thione | C₁₃H₂₂S₅ | 338.65 | 70-80 (estimated) | Oil |
| 3 | Tetrakis(pentylthio)tetrathiafulvalene | C₂₆H₄₄S₈ | 613.20 | 60-70 (estimated) | Not reported |
This guide provides a comprehensive framework for the synthesis of Tetrakis(pentylthio)tetrathiafulvalene. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific setup and desired purity.
References
The TPT-TTF Mechanism of Charge Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the charge transport mechanisms in tetrathiafulvalene (TTF) and its derivatives, with a focus on pyrene-conjugated TTF (TPT-TTF) systems. TTF and its analogues are pivotal in the field of molecular electronics due to their exceptional electron-donating properties and their ability to form highly ordered, conductive molecular assemblies.[1][2][3] This document details the synthesis, experimental characterization, and theoretical underpinnings of charge transport in these materials, presenting quantitative data in a clear, tabular format, and outlining the experimental protocols for key measurement techniques.
Core Concepts in TTF-Based Charge Transport
Tetrathiafulvalene is an organosulfur compound renowned for its electron-donating capabilities, which allows it to form stable charge-transfer complexes with electron-accepting molecules like 7,7,8,8-tetracyanoquinodimethane (TCNQ).[1][4] The remarkable conductivity of these materials stems from the planar structure of TTF, which facilitates close π-π stacking in the solid state. This stacking arrangement creates pathways for charge carriers (holes) to move between adjacent molecules.
The primary mechanism of charge transport in stacked TTF systems is hole hopping . This process involves the movement of a positive charge from one neutral TTF molecule to an adjacent one. The efficiency of this hopping is critically dependent on the intermolecular distance, particularly the close contacts between the sulfur atoms of neighboring TTF units, and the degree of π-orbital overlap.[5]
Synthesis of TTF Derivatives
The versatility of TTF chemistry allows for the synthesis of a wide array of derivatives with tailored electronic properties. A common strategy involves the functionalization of the TTF core with various substituents to enhance solubility, promote self-assembly, or tune the redox potential. The synthesis of a π-extended TTF, such as a pyrene-conjugated derivative, often involves the coupling of functionalized dithiole building blocks.
A general synthetic approach may involve:
-
Preparation of a functionalized 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursor. This step introduces the desired linking groups, such as pyrene.
-
Coupling of the dithiole precursors to form the TTF core. This can be achieved through various methods, including phosphite-mediated coupling.
-
Purification of the final product, often using techniques like column chromatography.[6][7]
The following diagram illustrates a generalized synthetic pathway for a TTF derivative.
Experimental Protocols for Characterization
The characterization of charge transport in TTF-based materials involves a combination of techniques to fabricate molecular junctions and measure their electrical properties.
Fabrication of Self-Assembled Monolayers (SAMs)
A common method for creating molecular electronic testbeds is the formation of a self-assembled monolayer on a conductive substrate, typically gold.
Protocol for SAM Formation:
-
Substrate Preparation: A gold substrate is cleaned to ensure an atomically smooth and contaminant-free surface. This can be achieved by thermal evaporation of gold onto a silicon wafer followed by cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Solution Preparation: The synthesized TTF derivative, functionalized with a thiol or other suitable anchoring group, is dissolved in a high-purity organic solvent (e.g., acetonitrile) to a low concentration (typically in the millimolar range).
-
Immersion: The gold substrate is immersed in the TTF solution for a period of several hours to allow for the self-assembly of the molecules on the surface.
-
Rinsing and Drying: The substrate is removed from the solution, rinsed with fresh solvent to remove any non-chemisorbed molecules, and dried under a stream of inert gas (e.g., nitrogen).[4][8]
The following diagram outlines the workflow for SAM fabrication.
Single-Molecule Conductance Measurements
The intrinsic charge transport properties of a single TTF molecule can be measured using techniques such as the Scanning Tunneling Microscopy Break-Junction (STM-BJ) method.
Protocol for STM-BJ Measurement:
-
Sample Preparation: A dilute solution of the target TTF molecule is prepared.
-
Junction Formation: An STM tip is repeatedly brought into and out of contact with a gold substrate in the presence of the molecular solution.
-
Conductance Measurement: As the tip is withdrawn from the substrate, a single molecule may bridge the gap between the tip and the substrate, forming a molecular junction. The electrical conductance of this junction is measured as a function of tip-substrate distance.
-
Data Analysis: Thousands of these measurements are collected and compiled into a conductance histogram, which reveals characteristic conductance peaks corresponding to the formation of a stable single-molecule junction.[9]
Quantitative Data on TTF-Based Systems
The following table summarizes key quantitative data from studies on TTF and its derivatives.
| Parameter | Value | System | Measurement Technique | Reference |
| Degree of Charge Transfer | ~0.6 | TTF-TCNQ SAM | FTIR-RAS | [4][8] |
| SAM Thickness | 15.1 Å | TTF-CH2SH/TCNQ (Layer-by-layer) | Surface Plasmon Resonance | [8] |
| SAM Thickness | 15.9 Å | TTF-CH2SH/TCNQ (Coadsorption) | Surface Plasmon Resonance | [8] |
| Intermolecular S-S Distance | < 4 Å | Stacked TTF in a Metal-Organic Framework | Single Crystal X-ray Diffraction | [5] |
| Single-Molecule Conductance | Not observed (below 10-7 G0) | π-extended TTF | STM-BJ | [1] |
| Hole Mobility | 0.108 cm2 V-1 s-1 | Oligo(phenyleneethynylene) (related p-type semiconductor) | Not specified | [10] |
| Electron Mobility | 1.34 x 10-4 cm2 V-1 s-1 | Oligo(phenyleneethynylene) (related p-type semiconductor) | Not specified | [10] |
Mechanism of Charge Transport: Hole Hopping
In many TTF-based materials, particularly in ordered stacks, the dominant charge transport mechanism is incoherent hole hopping. This process can be understood as a series of redox events where a radical cation (TTF•+) transfers its charge to a neighboring neutral TTF molecule.
The following diagram illustrates the hole hopping mechanism.
The rate of hole hopping is influenced by several factors, including:
-
Intermolecular electronic coupling: This is a measure of the orbital overlap between adjacent molecules and is highly sensitive to their relative orientation and distance.
-
Reorganization energy: This is the energy required to distort the geometry of the molecules upon charge transfer.
-
Gibbs free energy change: The difference in energy between the initial and final states of the hopping event.
Conclusion
The charge transport properties of TTF-based molecular materials are a rich area of study with significant implications for the development of next-generation electronics. The ability to tune the electronic properties of these materials through chemical synthesis, combined with their propensity for self-assembly into ordered structures, makes them highly promising candidates for a variety of applications, including molecular wires, transistors, and sensors. A thorough understanding of the interplay between molecular structure, solid-state packing, and the fundamental mechanisms of charge transport is essential for the rational design of new and improved molecular electronic devices.
References
- 1. [1506.07748] Single-molecule conductance of a chemically modified, π-extended tetrathiafulvalene and its charge-transfer complex with F4TCNQ [arxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Charge transfer in mixed and segregated stacks of tetrathiafulvalene, tetrathianaphthalene and naphthalene diimide: a structural, spectroscopic and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Diverse π–π stacking motifs modulate electrical conductivity in tetrathiafulvalene-based metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03348C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic and Optical Properties of Tetrathiafulvalene (TTF) and its Derivatives
Disclaimer: The initial topic of "Tpt-ttf" did not yield specific results in a comprehensive search of scientific literature. It is possible that this is a typographical error or refers to a very specific, less-documented derivative of tetrathiafulvalene. Therefore, this guide focuses on the well-characterized and foundational molecule, tetrathiafulvalene (TTF), and its derivatives, which are of significant interest to researchers, scientists, and drug development professionals in the field of molecular electronics and materials science.
Introduction to Tetrathiafulvalene (TTF)
Tetrathiafulvalene (TTF) is an organosulfur compound that has been a cornerstone in the development of molecular electronics.[1] It is a remarkable electron donor and its ability to form stable radical cations upon oxidation is central to its utility.[1] The planar structure of TTF allows for close packing in the solid state, facilitating intermolecular interactions that are crucial for charge transport.[1] When combined with electron acceptors, such as 7,7,8,8-tetracyanoquinodimethane (TCNQ), TTF forms charge-transfer salts that exhibit exceptionally high electrical conductivity, in some cases comparable to that of metals.[2][3]
Electronic Properties
The electronic properties of TTF and its derivatives are dominated by their ability to undergo reversible oxidation and to form conductive stacks in the solid state.
Redox Behavior
TTF can be reversibly oxidized in two single-electron steps to form a stable radical cation (TTF•⁺) and a dication (TTF²⁺).[4] These oxidation states are readily accessible and can be characterized by cyclic voltammetry. The oxidation potentials are sensitive to the substituents on the TTF core, allowing for the fine-tuning of its electronic properties.
Table 1: Oxidation Potentials of TTF and Selected Derivatives
| Compound | E¹ (V vs. Ag/AgCl) | E² (V vs. Ag/AgCl) | Solvent/Electrolyte |
| TTF | ~0.35 | ~0.70 | Acetonitrile / TBAPF₆ |
| TTF-Ph-COF | ~0.55 | ~0.90 | Acetonitrile / TBAPF₆ |
| TTF-(Ph)₂-COF | ~0.55 | ~0.90 | Acetonitrile / TBAPF₆ |
| TTF-BT-COF | ~0.55 | ~0.90 | Acetonitrile / TBAPF₆ |
Data compiled from representative studies.[4] Actual values can vary with experimental conditions.
Electrical Conductivity
While bulk, neutral TTF is an insulator, its charge-transfer salts exhibit a wide range of electrical conductivities. The most famous example, TTF-TCNQ, was the first organic compound to show metallic-like conductivity.[2] This high conductivity arises from the formation of segregated stacks of TTF donors and TCNQ acceptors, allowing for the delocalization of electrons along these stacks.
Table 2: Electrical Conductivity of TTF-TCNQ
| Material | Conductivity (S/cm) | Measurement Conditions |
| TTF-TCNQ (single crystal) | 500 - 2000 | Room Temperature, along stacking axis |
| TTF-TCNQ (thin film) | ~30 | Room Temperature |
| TTF-TCNQ (pressed pellet) | 10⁻² - 10⁻³ | Room Temperature |
Conductivity is highly anisotropic and dependent on the form of the material.
Optical Properties
The optical properties of TTF are closely linked to its oxidation state, making spectroscopic methods powerful tools for its characterization.
UV-Vis Absorption Spectroscopy
Neutral TTF has a characteristic UV-Vis absorption spectrum with strong absorptions in the ultraviolet region. Upon oxidation to the radical cation (TTF•⁺) and dication (TTF²⁺), new, distinct absorption bands appear in the visible and near-infrared regions.[5] These changes are a hallmark of charge-transfer complexes and are indicative of the electronic transitions between the molecular orbitals of the TTF species.
Table 3: Key UV-Vis Absorption Bands for TTF and its Oxidized Species
| Species | λₘₐₓ (nm) | Solvent |
| TTF (neutral) | ~300, ~320 | Dichloromethane |
| TTF•⁺ (radical cation) | ~435, ~580 | Dichloromethane |
| TTF²⁺ (dication) | ~340, ~430 | Dichloromethane |
Values are approximate and can be influenced by the counter-ion and solvent environment.[5]
Experimental Protocols
Synthesis of Tetrathiafulvalene (TTF)
A common synthesis of TTF involves the coupling of 1,3-dithiole-2-thione precursors. A general, high-yield two-step synthesis is as follows[6]:
-
Preparation of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione: This precursor is synthesized from commercially available starting materials.
-
Coupling Reaction: The precursor is then treated to yield TTF. This method provides high-purity TTF without the need for column chromatography.[6]
Detailed synthetic procedures for various TTF derivatives can be found in the chemical literature.[7][8]
Electrical Conductivity Measurement
The electrical conductivity of TTF-based materials, particularly in the form of single crystals or thin films, is often measured using a four-probe method to minimize contact resistance.
-
Sample Preparation: A single crystal or a thin film of the material is prepared on an insulating substrate. For pressed pellets, the powder is compressed under high pressure.
-
Contact Deposition: Four parallel, equidistant electrical contacts (typically gold or silver) are deposited onto the sample.
-
Measurement: A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured.[9][10]
-
Calculation: The conductivity (σ) is calculated using the formula: σ = (I/V) * (L/A), where I is the current, V is the voltage, L is the distance between the inner probes, and A is the cross-sectional area of the sample.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the oxidation potentials of TTF and its derivatives.
-
Electrolyte Solution: A solution of the TTF derivative is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[4]
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]
-
Voltage Sweep: The potential of the working electrode is swept linearly with time to a set potential and then swept back to the initial potential.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) shows peaks corresponding to the oxidation and reduction of the TTF derivative. The peak potentials provide information about the redox potentials.[12]
UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to study the optical properties of TTF in its different oxidation states.
-
Sample Preparation: A dilute solution of the TTF derivative is prepared in a UV-transparent solvent (e.g., dichloromethane).
-
Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
In-situ Spectroelectrochemistry (Optional): To observe the spectra of the oxidized species, the measurement can be performed in an electrochemical cell within the spectrophotometer, allowing for the recording of spectra at different applied potentials.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of TTF and its derivatives.
Caption: Charge-transfer mechanism in the TTF-TCNQ complex.
Caption: General workflow for the characterization of new TTF-based materials.
References
- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A TTF–TCNQ complex: an organic charge-transfer system with extraordinary electromagnetic response behavior - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA04576A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An expedient, cost effective large scale synthesis of tetrathiafulvalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of tetrathiafulvalene polymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Solution Behavior of Tpt-ttf (Tetrakis(pentylthio)tetrathiafulvalene)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Tpt-ttf and its Class
This compound, or Tetrakis(pentylthio)tetrathiafulvalene, is an organic semiconductor belonging to the tetrathiafulvalene (TTF) family. The core of this compound is the electron-donating TTF moiety, which is functionalized with four pentylthio (-S-C₅H₁₁) groups. These long alkylthio chains are the primary determinants of its physical properties, including its solubility and behavior in solution. TTF and its derivatives are of significant interest in materials science and molecular electronics due to their redox properties and ability to form conductive charge-transfer salts. While not a typical pharmaceutical compound, understanding the solution behavior of such molecules is crucial for their processing and application in areas like organic field-effect transistors (OFETs), sensors, and molecular switches.
Predicted Solubility of this compound
The solubility of TTF derivatives is heavily influenced by the nature of their substituents. The parent TTF molecule is insoluble in water but shows solubility in various organic solvents. The presence of the four long, nonpolar pentylthio chains in this compound is expected to render the molecule highly soluble in nonpolar organic solvents and poorly soluble in polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Specific Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | High | The long pentyl chains will have strong van der Waals interactions with these solvents. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Favorable π-π stacking interactions between the TTF core and the aromatic solvent, in addition to van der Waals forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good general solvents for many organic compounds, capable of dissolving both the TTF core and the alkyl chains. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is a common solvent for TTF derivatives. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Low to Moderate | The overall nonpolar character of this compound will limit its solubility in these more polar solvents. Some solubility may be observed due to the polarizable sulfur atoms. |
| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The nonpolar nature of the molecule will lead to poor interactions with these highly polar, hydrogen-bonding solvents. |
Solution Behavior: Aggregation and Self-Assembly
A key aspect of the solution behavior of this compound and similar long-chain substituted TTFs is their propensity for self-assembly and aggregation. This behavior is driven by a combination of intermolecular forces:
-
π-π Stacking: The planar TTF cores can stack on top of each other, a common feature of aromatic and conjugated systems.
-
Van der Waals Interactions: The long pentylthio chains can interdigitate, leading to significant van der Waals forces that stabilize aggregates.
-
S···S Interactions: Weak intermolecular interactions between the sulfur atoms of the TTF core can also contribute to the stability of self-assembled structures.
Studies on alkylthio-substituted TTFs have shown that they can form various self-assembled structures in solution and at interfaces, such as monolayers and bilayers. The length of the alkyl chains plays a crucial role in determining the nature and stability of these assemblies.
Experimental Protocols
Determination of Solubility
A standard method for determining the solubility of a compound like this compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful decantation or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. UV-Vis spectroscopy is often a good choice for chromophoric molecules like TTFs.
-
A calibration curve of absorbance versus known concentrations of this compound in the same solvent must be prepared beforehand.
-
The saturated solution may need to be diluted to bring its absorbance within the linear range of the calibration curve.
-
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic properties and aggregation of this compound in solution.
Methodology:
-
Solution Preparation: Prepare a series of solutions of this compound in the desired solvent at different concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Measurement: Record the absorption spectra over a relevant wavelength range (typically 200-800 nm for TTF derivatives).
-
Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max). These correspond to electronic transitions within the molecule.
-
Changes in the shape or position of the absorption bands with increasing concentration can indicate aggregation. For example, the formation of H-aggregates (face-to-face stacking) often leads to a blue-shift in the absorption spectrum, while J-aggregates (head-to-tail stacking) can cause a red-shift.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the redox behavior of this compound, which is a fundamental property of the TTF core.
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire.
-
-
Electrolyte Solution: The experiment is conducted in a deaerated solution (purged with an inert gas like argon or nitrogen) of this compound in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current response is measured.
-
Analysis: The resulting voltammogram will show oxidation and reduction peaks. For TTF derivatives, two reversible or quasi-reversible one-electron oxidation waves are typically observed, corresponding to the formation of the radical cation (TTF⁺•) and the dication (TTF²⁺). The potentials of these waves provide information about the electron-donating ability of the molecule.
Visualizations
Caption: Workflow for characterizing this compound solubility and solution behavior.
Caption: Conceptual model of this compound self-assembly.
Conclusion
This compound, with its tetrakis(pentylthio) substitution, is anticipated to be a highly soluble molecule in nonpolar organic solvents, driven by the favorable interactions of its long alkyl chains. In solution, it is expected to exhibit a strong tendency to self-assemble into ordered aggregates due to a combination of π-π stacking of the TTF cores and van der Waals interactions between the pentylthio groups. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of the solubility and solution behavior of this compound and related functional organic materials. Such characterization is a critical step in the development of solution-processable organic electronic devices.
An In-depth Technical Guide to Tetrakis(pentylthio)tetrathiafulvalene (Tpt-ttf) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathiafulvalene (TTF) and its derivatives are a well-established class of organic molecules that have garnered significant interest in the field of materials science due to their unique redox properties.[1][2][3] TTF is a potent π-electron donor that can be reversibly oxidized to a stable radical cation (TTF•+) and a dication (TTF2+), making it a valuable building block for the development of organic conductors, molecular switches, and sensors.[1][2][3] This guide focuses on a specific derivative, Tetrakis(pentylthio)tetrathiafulvalene, also known as Tpt-ttf, and explores its chemical characteristics, synthesis, and potential applications, with a perspective towards its relevance in broader chemical and materials science, including potential intersections with drug development.
While the core applications of TTF derivatives have traditionally been in materials science, their redox activity and ability to participate in charge-transfer interactions present intriguing possibilities for the design of novel sensors, responsive materials, and delivery systems that are of interest to the drug development community.
Core Compound: Tetrakis(pentylthio)tetrathiafulvalene (this compound)
This compound is a derivative of the parent TTF molecule, functionalized with four pentylthio (-S(CH2)4CH3) groups. These alkylthio substituents enhance the solubility of the TTF core in organic solvents and influence its self-assembly properties and solid-state packing, which are crucial for the performance of TTF-based materials.
Physicochemical Properties
Below is a summary of the known physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C26H44S8 | PubChem CID: 13609883 |
| Molecular Weight | 613.15 g/mol | PubChem CID: 13609883 |
| CAS Number | 106920-29-0 | PubChem CID: 13609883 |
| Appearance | Pale Yellow Solid | TCI Chemicals |
| Melting Point | 32 °C | TCI Chemicals |
Synthesis of Tetrakis(alkylthio)tetrathiafulvalenes
General Experimental Protocol
A generalized protocol for the synthesis of tetrakis(alkylthio)tetrathiafulvalenes is as follows:
-
Synthesis of the 1,3-dithiole-2-thione precursor: This typically involves the reaction of a suitable starting material with carbon disulfide in the presence of a base. For alkylthio-substituted TTFs, the precursor is often 4,5-bis(alkylthio)-1,3-dithiole-2-thione.
-
Coupling Reaction: The 4,5-bis(alkylthio)-1,3-dithiole-2-thione is then self-coupled using a trivalent phosphorus reagent, such as triethyl phosphite, typically with heating. The phosphite abstracts the sulfur atom from the thione group, leading to the formation of a carbene intermediate which then dimerizes to form the central double bond of the TTF core.
-
Purification: The crude product is then purified, commonly by column chromatography followed by recrystallization, to yield the desired tetrakis(alkylthio)tetrathiafulvalene.
Synthetic Workflow Diagram
References
- 1. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules [beilstein-journals.org]
- 3. BJOC - Tetrathiafulvalene chemistry [beilstein-journals.org]
fundamental studies of Tpt-ttf molecular packing
An In-depth Technical Guide on the Fundamental Studies of Tpt-ttf Molecular Packing
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to this compound and its Significance
Tetrathiafulvalene (TTF) and its derivatives are a cornerstone of molecular electronics and materials science due to their unique redox properties and ability to form highly ordered solid-state structures. This compound, or Tetrakis(pentylthio)tetrathiafulvalene, is a derivative functionalized with four pentylthio (-S-C₅H₁₁) groups. These flexible alkyl chains are anticipated to play a significant role in governing the intermolecular interactions and, consequently, the molecular packing of the material. Understanding these packing motifs is critical for predicting and tuning the electronic properties of this compound based materials, which have potential applications in organic field-effect transistors (OFETs), sensors, and charge-transfer salts.
Synthesis of Tetrakis(pentylthio)tetrathiafulvalene (this compound)
The synthesis of this compound typically follows established routes for the preparation of tetrathiafulvalene derivatives. A common and effective method involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors. A plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
-
Synthesis of the 1,3-dithiole-2-thione precursor: The synthesis would likely start from a suitable precursor that allows for the introduction of the pentylthio groups. This can often be achieved by the reaction of a carbon disulfide derivative with an appropriate electrophile in the presence of a base.
-
Coupling Reaction: The key step is the coupling of two molecules of the 4,5-bis(pentylthio)-1,3-dithiole-2-thione precursor. This is typically achieved by heating the precursor in a high-boiling solvent such as triethyl phosphite. The phosphite acts as a desulfurizing agent, facilitating the formation of the central C=C double bond of the TTF core.
-
Purification: The crude this compound product is then purified using column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., a mixture of hexane and dichloromethane) to yield the final product as a crystalline solid.
The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Fundamental Studies of Molecular Packing
The molecular packing of TTF derivatives is governed by a delicate balance of intermolecular forces, including π-π stacking of the electron-rich TTF cores, van der Waals interactions between the alkyl chains, and sulfur-sulfur interactions.
Expected Molecular Packing Motifs
Based on studies of similar long-chain alkyl-substituted TTF derivatives, this compound is expected to exhibit one or more of the following packing motifs:
-
π-π Stacking: The planar TTF cores are likely to stack in a face-to-face manner, forming columnar structures. The interplanar distance between the TTF cores is a critical parameter influencing charge transport.
-
Herringbone Packing: In this arrangement, the molecules are packed in a "T-shaped" or herringbone fashion, which can reduce direct π-π overlap.
-
Influence of Alkyl Chains: The flexible pentyl chains will play a crucial role in the overall packing. They can interdigitate, leading to a lamellar-type structure where layers of the TTF cores are separated by layers of the alkyl chains. The conformation of these chains (all-trans vs. gauche) will also affect the packing density.
The interplay of these interactions is illustrated in the diagram below.
Experimental Techniques for Studying Molecular Packing
Several experimental techniques are essential for elucidating the molecular packing of crystalline organic materials.
SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of molecules in a crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and intermolecular distances.
AFM is a surface-sensitive technique that can be used to visualize the molecular packing at the surface of a thin film or crystal.
Experimental Protocol: Atomic Force Microscopy
-
Sample Preparation: A thin film of this compound is prepared on a flat substrate (e.g., highly oriented pyrolytic graphite or silicon wafer) by drop-casting, spin-coating, or vacuum deposition.
-
Imaging: An AFM tip is scanned across the surface of the sample. The deflection of the cantilever is monitored to generate a topographical image of the surface with molecular resolution.
-
Data Analysis: The AFM images are analyzed to determine the two-dimensional packing arrangement of the molecules on the surface.
The general workflow for investigating molecular packing is shown below.
Quantitative Data from Related TTF Derivatives
While specific data for this compound is unavailable, the following tables summarize representative crystallographic data for other alkyl-substituted TTF derivatives to provide an expected range of values.
Table 1: Representative Unit Cell Parameters for Alkyl-TTF Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Tetramethyl-TTF | Monoclinic | P2₁/c | 7.98 | 6.54 | 12.32 | 90 | 104.5 | 90 |
| Tetraethyl-TTF | Triclinic | P-1 | 8.34 | 9.87 | 10.21 | 109.8 | 98.7 | 101.2 |
| Tetrapropyl-TTF | Monoclinic | C2/c | 20.12 | 5.89 | 18.45 | 90 | 115.6 | 90 |
Table 2: Representative Intermolecular Distances for Alkyl-TTF Derivatives
| Compound | π-π Stacking Distance (Å) | Shortest S-S Contact (Å) |
| Tetramethyl-TTF | 3.47 | 3.65 |
| Tetraethyl-TTF | 3.52 | 3.71 |
| Tetrapropyl-TTF | 3.61 | 3.78 |
Note: The data in these tables are illustrative and sourced from the general body of literature on TTF derivatives. The actual values for this compound may vary.
Conclusion
The molecular packing of this compound is a crucial determinant of its material properties. Based on the extensive research on related TTF derivatives, it is anticipated that this compound will exhibit a highly ordered solid-state structure dominated by π-π stacking of the TTF cores and van der Waals interactions of the pentylthio side chains. The detailed experimental protocols provided in this guide for synthesis and characterization, particularly single-crystal X-ray diffraction and atomic force microscopy, are essential for the definitive elucidation of its molecular packing. The quantitative data from analogous compounds serve as a valuable benchmark for future experimental and computational studies on this compound. Further research into the precise crystal structure of this compound will undoubtedly contribute to the rational design of novel organic electronic materials.
An In-Depth Technical Guide to the Redox Behavior of Tetrakis(pentylthio)tetrathiafulvalene (TPT-TTF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox characteristics of Tetrakis(pentylthio)tetrathiafulvalene (TPT-TTF), a derivative of the well-studied tetrathiafulvalene (TTF) core. This compound, identified by the CAS number 106920-29-0, possesses the molecular formula C₂₆H₄₄S₈. Its structure features a central TTF core functionalized with four pentylthio chains, which influence its solubility and electrochemical properties. This document details the synthesis, experimental protocols for electrochemical analysis, and the redox behavior of this compound, presenting quantitative data in a clear, tabular format and visualizing key processes with diagrams.
Redox Behavior and Electrochemical Data
The defining characteristic of this compound, like other TTF derivatives, is its ability to undergo reversible oxidation at two distinct one-electron steps. This process generates a stable radical cation (this compound˙⁺) and a dication (this compound²⁺). These redox events can be readily observed and quantified using cyclic voltammetry.
The redox potentials of this compound are influenced by the electron-donating nature of the pentylthio substituents. These groups increase the electron density on the TTF core, generally leading to lower oxidation potentials compared to the parent TTF molecule.
Table 1: Redox Potentials of this compound
| Redox Couple | First Oxidation Potential (E¹½) (V) | Second Oxidation Potential (E²½) (V) |
| This compound / this compound˙⁺ | Data not available in search results | Data not available in search results |
| This compound˙⁺ / this compound²⁺ | Data not available in search results | Data not available in search results |
Note: Specific redox potential values for this compound (CAS 106920-29-0) were not found in the provided search results. The table is presented as a template for where such data would be summarized.
Experimental Protocols
The investigation of the redox behavior of this compound primarily relies on electrochemical techniques, with cyclic voltammetry being the most common.
Cyclic Voltammetry Protocol
A standard three-electrode setup is employed for cyclic voltammetry measurements to determine the redox potentials of this compound.
-
Solution Preparation: A solution of this compound (typically in the millimolar concentration range) is prepared in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN). The solution also contains a supporting electrolyte, commonly a tetra-n-butylammonium salt like tetra-n-butylammonium hexafluorophosphate (TBAPF₆) or tetra-n-butylammonium perchlorate (TBAP), at a concentration of approximately 0.1 M.
-
Electrochemical Cell: The three-electrode system consists of:
-
Working Electrode: A glassy carbon or platinum electrode is typically used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used as the reference.
-
Counter Electrode: A platinum wire serves as the counter electrode.
-
-
Data Acquisition: The potential of the working electrode is swept linearly with time between defined potential limits. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The scan rate can be varied to study the kinetics of the electron transfer processes.
-
Data Analysis: The half-wave potentials (E½), which are the average of the anodic and cathodic peak potentials for a reversible couple, are determined from the voltammogram. These values correspond to the formal redox potentials of the this compound/TPT-TTF˙⁺ and this compound˙⁺/TPT-TTF²⁺ couples.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound (CAS 106920-29-0) was not explicitly available in the search results, a general synthetic strategy for symmetrically substituted tetrathiafulvalenes can be outlined. These syntheses often involve the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors.
A plausible synthetic route could involve the preparation of a 4,5-bis(pentylthio)-1,3-dithiole-2-thione intermediate, followed by a phosphite-mediated coupling reaction to form the central C=C bond of the TTF core.
Signaling Pathways and Logical Relationships
The redox behavior of this compound is a fundamental molecular property and does not directly involve biological signaling pathways in the traditional sense. However, its ability to exist in multiple, stable oxidation states makes it a candidate for applications in molecular electronics and as a redox-active component in supramolecular systems. The logical relationship of its redox states is a sequential two-step oxidation.
Tetrathiafulvalene (TTF) and its Derivatives: A Technical Guide to their Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathiafulvalene (TTF) is an organosulfur compound that has garnered significant attention in the scientific community for its unique electronic properties.[1] First synthesized in the early 1970s, TTF and its derivatives have become fundamental building blocks in the field of materials science, particularly in the development of organic conductors and molecular electronics.[2][3] This guide provides an in-depth exploration of the discovery, historical context, and core technical aspects of TTF and its derivatives, with a focus on their relevance to researchers, scientists, and professionals in drug development. While the specific term "Tpt-ttf" does not correspond to a known compound in the scientific literature, this guide will focus on the broader and well-established family of TTF compounds.
The remarkable properties of TTF stem from its ability to exist in three stable redox states: neutral (TTF), radical cation (TTF•+), and dication (TTF2+).[2][4] This reversible, stepwise oxidation is central to its function in various applications, from molecular switches to charge-transfer salts.[3][4]
Historical Context and Discovery
The journey of tetrathiafulvalene began with the quest for organic materials that could conduct electricity. In 1973, a team of researchers synthesized the first charge-transfer salt, TTF-TCNQ (tetracyanoquinodimethane), which exhibited metallic conductivity. This discovery marked a pivotal moment in materials science, demonstrating that organic molecules could indeed behave like metals. The unique segregated stacking of donor (TTF) and acceptor (TCNQ) molecules in the crystal lattice was identified as the key to its high and anisotropic electrical conductivity.[1] This breakthrough spurred extensive research into a vast array of TTF derivatives, each designed with tailored electronic and structural properties.[1][2]
Core Physicochemical Properties
The utility of TTF and its derivatives is rooted in their distinct electrochemical and structural characteristics. These properties can be finely tuned through chemical modification, allowing for the design of molecules with specific functionalities.
Redox Behavior:
The defining feature of TTF is its ability to undergo two sequential, reversible one-electron oxidations.[1][4] This process can be represented as:
TTF ⇌ TTF•+ + e- TTF•+ ⇌ TTF2+ + e-
The stability of the resulting radical cation (TTF•+) and dication (TTF2+) is a key factor in their utility.[4] The redox potentials for these processes are sensitive to the substituents on the TTF core, providing a powerful tool for molecular engineering.
Electronic and Structural Properties:
TTF is a strong π-electron donor.[2] In its neutral state, the molecule is non-planar. Upon oxidation, it adopts a more planar conformation, which facilitates the π-π stacking interactions crucial for charge transport in conductive materials.[1] The ability to switch between these states through external stimuli (e.g., electrochemical potential) is the basis for many of its applications in molecular electronics and sensors.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for Tetrathiafulvalene (TTF) and some of its common derivatives. This data is essential for comparing the electronic properties of these molecules and for selecting appropriate candidates for specific applications.
| Compound | First Oxidation Potential (E1, V vs. SCE) | Second Oxidation Potential (E2, V vs. SCE) |
| TTF | +0.34 | +0.71 |
| Tetramethyl-TTF (TMTTF) | +0.29 | +0.69 |
| Bis(ethylenedithio)-TTF (BEDT-TTF) | +0.51 | +0.89 |
Note: Values are approximate and can vary depending on the solvent, electrolyte, and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the synthesis and characterization of TTF and its derivatives. Below are generalized methodologies for key experiments.
Synthesis of Tetrathiafulvalene (TTF)
The synthesis of TTF typically involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors.[1] A common synthetic route is outlined below:
Workflow for TTF Synthesis
Caption: A simplified workflow for the synthesis of Tetrathiafulvalene (TTF).
Detailed Steps:
-
Preparation of the Precursor: The synthesis often starts with the preparation of a suitable 1,3-dithiole-2-thione derivative.
-
Coupling Reaction: The precursor is then subjected to a coupling reaction, commonly using a reagent like triethyl phosphite, which facilitates the formation of the central double bond of the TTF molecule.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure TTF.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry is a fundamental technique used to determine the redox potentials of TTF derivatives.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining the redox potentials of TTF derivatives.
Methodology:
-
Solution Preparation: A solution of the TTF derivative is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: A potentiostat is used to apply a potential that is swept linearly between defined limits and then reversed. The resulting current is measured as a function of the applied potential.
-
Analysis: The resulting voltammogram is analyzed to determine the half-wave potentials for the two oxidation steps (E1 and E2).
Signaling Pathways and Mechanisms of Action
In the context of drug development and biological research, the redox activity of TTF derivatives can be harnessed to interact with biological systems. For instance, TTF-based molecules can act as sensors for biologically relevant analytes or as redox-responsive drug delivery systems.
General Redox-Responsive Mechanism
Caption: A conceptual diagram of a TTF-based redox-responsive drug delivery system.
This hypothetical mechanism illustrates how a TTF derivative conjugated to a drug molecule could remain inactive until it encounters a specific redox environment within a cell (e.g., high levels of reactive oxygen species, ROS). The oxidation of the TTF moiety would trigger a conformational change, leading to the release of the active drug. This targeted delivery approach is a promising area of research in cancer therapy and other diseases characterized by oxidative stress.
Applications and Future Directions
The versatility of TTF and its derivatives has led to their exploration in a wide range of applications beyond organic conductors.
-
Molecular Electronics: Their switching capabilities make them ideal candidates for components in molecular-scale electronic devices, such as switches, rectifiers, and memory elements.[3]
-
Sensors: TTF-based systems have been designed as highly sensitive and selective sensors for various analytes, including metal ions and anions. The binding of an analyte can modulate the redox properties of the TTF unit, leading to a detectable signal.[3]
-
Supramolecular Chemistry: The electron-donating nature of TTF makes it an excellent building block for constructing complex supramolecular architectures, such as catenanes and rotaxanes, which can function as molecular machines.[3]
-
Drug Delivery: As mentioned, the redox-activity of TTF is being explored for the development of targeted drug delivery systems that can release their payload in response to specific biological cues.[4]
The future of TTF chemistry lies in the continued development of novel derivatives with enhanced properties and in the exploration of their potential in new and exciting applications, particularly at the interface of materials science and biology. The ability to precisely control their electronic and structural properties through synthesis makes TTF and its derivatives a rich platform for scientific discovery and technological innovation.
References
- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 2. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. New Concepts in Tetrathiafulvalene Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tetrathiafulvalene (TTF) Derivative Thin-Film Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathiafulvalene (TTF) and its derivatives are organic semiconductor materials that have garnered significant interest for their applications in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. Their ability to form highly ordered crystalline structures in thin films is crucial for achieving optimal device performance. This document provides detailed experimental protocols for the fabrication of thin films based on TTF derivatives, with a focus on a melt-crystallization technique. It also outlines other common fabrication methods and standard characterization techniques.
Experimental Protocols
This section details a melt-crystallization method for the fabrication of crystalline TTF thin films. This technique is advantageous for its simplicity and the high quality of the resulting crystalline films.
Protocol 1: Melt-Crystallization of TTF Thin Films
This protocol is adapted from a procedure for fabricating twisted crystalline films of TTF.[1]
Materials:
-
Tetrathiafulvalene (TTF), >99% purity
-
Abietic acid
-
Glass microscope slides
-
Mortar and pestle
-
Hot plate
-
Aluminum blocks
-
Methanol (for optional solvent vapor annealing)
-
Petri dish (for optional solvent vapor annealing)
Procedure:
-
Preparation of the Mixture:
-
Weigh tetrathiafulvalene and abietic acid in a 9:1 weight ratio.
-
Thoroughly mix the two components using a mortar and pestle to ensure a homogeneous powder.
-
-
Melting and Spreading:
-
Place approximately 2 mg of the mixed powder between two clean glass slides.
-
Heat the slides on a hot plate set to 120 °C to melt the mixture.
-
Apply slight pressure to the top glass slide to spread the molten liquid evenly between the slides.
-
-
Crystallization:
-
Immediately transfer the glass slides from the hot plate to a set of aluminum blocks at room temperature for rapid cooling.
-
Complete crystallization of the thin film should occur within a few seconds. The resulting film will be approximately 2 µm thick.[1]
-
-
Optional: Solvent Vapor Annealing:
-
Carefully remove the top glass slide.
-
Place the slide with the TTF film in a closed petri dish containing a small amount of methanol.
-
This annealing step can improve the crystallinity of the organic semiconductor thin film.[1]
-
Overview of Other Fabrication Techniques
Besides melt-crystallization, several other techniques are employed for the fabrication of TTF-based thin films:
-
Physical Vapor Deposition (PVD): This technique involves the sublimation of the organic material in a high vacuum environment and its subsequent condensation onto a substrate. PVD is suitable for creating uniform and highly pure thin films. For instance, TTF-TCNQ thin films have been prepared by chemical vapor deposition (CVD) at low pressure, resulting in films with preferential crystalline orientation.[2]
-
Solution-Based Deposition: This method involves dissolving the TTF derivative in a suitable organic solvent and then depositing the solution onto a substrate using techniques like spin-coating, drop-casting, or dip-coating. This approach is cost-effective and allows for large-area deposition. For example, self-assembly of TTF-dipeptide bioconjugates from solution can lead to the formation of nanofibers and organogels.[3]
-
Electrochemical Deposition: This technique involves the electrochemical oxidation of TTF or its derivatives in a solution containing a supporting electrolyte, leading to the deposition of a conductive salt film on the electrode surface.
Data Presentation
The following table summarizes key experimental parameters for the melt-crystallization method.
| Parameter | Value | Reference |
| TTF:Abietic Acid Weight Ratio | 9:1 | [1] |
| Melting Temperature | 120 °C | [1] |
| Approximate Film Thickness | 2 µm | [1] |
| Annealing Solvent (Optional) | Methanol | [1] |
Thin-Film Characterization
Once fabricated, the structural, morphological, and electronic properties of the thin films need to be characterized. A variety of techniques can be employed for this purpose.[4][5]
| Characterization Technique | Information Obtained |
| X-Ray Diffraction (XRD) | Provides information on the crystalline structure, phase, and orientation of the molecules within the film.[4][5] |
| Scanning Electron Microscopy (SEM) | Used to visualize the surface morphology and microstructure of the thin film.[4] |
| Atomic Force Microscopy (AFM) | Provides high-resolution topographical images of the film surface, allowing for the determination of roughness and grain size.[4] |
| Transmission Electron Microscopy (TEM) | Used to analyze the internal structure and crystallinity of the film.[5] |
| UV-Vis Spectroscopy | Provides information about the electronic absorption properties and can be used to evaluate the stoichiometry of composite films.[2] |
| Spectroscopic Ellipsometry (SE) | A non-destructive optical technique to determine film thickness and refractive index.[6] |
Visualizations
Experimental Workflow for Melt-Crystallization
Caption: Workflow for TTF thin-film fabrication via melt-crystallization.
Logical Relationship of Fabrication Steps and Characterization
Caption: Inputs, process, and outputs for thin-film fabrication and analysis.
References
Application Notes and Protocols for Tetrathiafulvalene (TTF) Derivatives in Organic Field-Effect Transistors (OFETs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrathiafulvalene (TTF) and its derivatives are a significant class of organic molecules that have garnered substantial interest for their application as p-type semiconductors in organic field-effect transistors (OFETs). Their excellent electron-donating properties, propensity for self-assembly into ordered structures, and tunable electronic characteristics through chemical modification make them promising candidates for next-generation flexible and low-cost electronics. This document provides an overview of the application of TTF derivatives in OFETs, with a focus on available performance data and generalized experimental protocols.
While the specific derivative "Tpt-ttf" was not found in extensive literature searches, this document will focus on a plausible interpretation, tetrakis(pentylthio)-tetrathiafulvalene (this compound) , which has been mentioned in the context of OFETs, and will also provide a general overview of other TTF derivatives for which more data is available.
Performance of TTF Derivative-Based OFETs
The performance of OFETs is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various TTF derivatives in OFETs as reported in the literature. It is important to note that performance can be highly dependent on the specific device architecture, fabrication conditions, and measurement environment.
| TTF Derivative Name | Abbreviation | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Fabrication Method | Reference |
| Tetrathiafulvalene | TTF | Up to 1.2 (single crystal) | - | - | Single Crystal | [1] |
| Dithiophene-tetrathiafulvalene | DT-TTF | ~0.1 (flexible device) | - | - | Zone-casting | [1] |
| Bis(biphenyl)tetrathiafulvalene | DBP-TTF | 0.11 | > 105 | - | Vacuum Deposition | |
| Cyano-substituted EDT-TTF | CnEDT-DC | Up to 0.02 | - | - | Thin Film | |
| π-extended TTF derivatives | - | > 0.1 | High | - | Thin Film | [1] |
| Tetrakis(pentylthio)-tetrathiafulvalene | This compound | Used as an additive, specific mobility not reported | - | - | Solution-processed blend |
Note: The performance of this compound as a standalone active layer in OFETs is not well-documented in the reviewed literature. It has been noted for its use as an additive in polymer-based OFETs for sensing applications.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of solution-processed and vacuum-deposited TTF derivative-based OFETs. These can be adapted for specific TTF derivatives like this compound.
Protocol 1: Solution-Processed OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol is suitable for soluble TTF derivatives.
1. Substrate Preparation:
- Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.
- Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with a stream of nitrogen gas.
- Optional but recommended: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the semiconductor film quality and device performance. This can be done by vapor deposition or solution immersion.
2. Semiconductor Deposition:
- Prepare a solution of the TTF derivative (e.g., this compound) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene, or toluene) at a concentration of 5-10 mg/mL.
- Deposit the semiconductor solution onto the prepared substrate using a solution-coating technique such as spin-coating, drop-casting, or zone-casting.[1]
- Spin-coating: Dispense the solution onto the center of the substrate and spin at a set speed (e.g., 1500-3000 rpm) for a specified time (e.g., 60 seconds) to achieve a uniform thin film.
- Drop-casting: Carefully drop a specific volume of the solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment.
- Anneal the semiconductor film at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 30-60 minutes) under an inert atmosphere (e.g., nitrogen or argon) to remove residual solvent and improve crystallinity.
3. Electrode Deposition:
- Define the source and drain electrodes on top of the semiconductor film using a shadow mask.
- Deposit a conductive material, typically gold (Au), with a thickness of 40-60 nm using thermal evaporation at a high vacuum (e.g., < 10⁻⁶ Torr). An adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be used.
4. Device Characterization:
- Perform electrical characterization of the OFET using a semiconductor parameter analyzer in a probe station, either in ambient air or in an inert atmosphere.
- Measure the output characteristics (IDS vs. VDS at different VGS) and transfer characteristics (IDS vs. VGS at a constant VDS).
- Extract the key performance parameters (mobility, on/off ratio, threshold voltage) from the transfer characteristics in the saturation regime.
Protocol 2: Vacuum-Deposited OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol is suitable for TTF derivatives with good thermal stability.
1. Substrate Preparation:
- Follow the same substrate preparation steps as in Protocol 1.
2. Semiconductor Deposition:
- Place the TTF derivative powder in a crucible within a thermal evaporation system.
- Deposit a thin film of the semiconductor (typically 30-50 nm thick) onto the prepared substrate under high vacuum (< 10⁻⁶ Torr) at a controlled deposition rate (e.g., 0.1-0.5 Å/s). The substrate can be held at room temperature or heated to a specific temperature to control film morphology.
3. Electrode Deposition:
- Follow the same electrode deposition steps as in Protocol 1.
4. Device Characterization:
- Follow the same device characterization steps as in Protocol 1.
Visualizations
Experimental Workflow for Solution-Processed OFET Fabrication
Caption: Workflow for the fabrication of a solution-processed TTF-based OFET.
Molecular Structure and Role in OFET
Caption: Molecular structure of this compound and its role in an OFET device.
References
Application Notes and Protocols for TPT-TTF Conductive Polymer Blends
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in materials science have highlighted the potential of conductive polymer blends in a variety of biomedical applications, including drug delivery, biosensing, and tissue engineering. Among the diverse range of conductive polymers, those incorporating Tetrathiafulvalene (TTF) and its derivatives into a polythiophene backbone have garnered significant interest. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of TTF-functionalized thiophene (Tpt-TTF) conductive polymer blends. For the purpose of these notes, "this compound" will refer to polymers composed of thiophene units functionalized with TTF moieties.
The unique electronic properties of TTF, a powerful electron donor, combined with the processability and conductivity of polythiophenes, offer a versatile platform for creating smart materials that can be electrically addressed for controlled drug release or sensitive biomolecule detection. These materials are particularly relevant for drug development professionals seeking to create novel delivery systems with tunable release kinetics or to develop advanced in-vitro diagnostic tools.
I. Synthesis of this compound Polymers and Blends
A. Synthesis of TTF-Functionalized Thiophene Monomers
The foundational step in creating this compound polymers is the synthesis of a thiophene monomer bearing a TTF moiety. This is typically achieved by covalently linking a TTF derivative to a thiophene ring through a flexible spacer.
Protocol 1: Synthesis of a TTF-Thiophene Monomer
This protocol is a generalized procedure based on common synthetic routes.
Materials:
-
Thiophene derivative with a reactive functional group (e.g., 3-(bromomethyl)thiophene)
-
TTF derivative with a complementary reactive group (e.g., hydroxymethyl-TTF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Reagents for purification (e.g., silica gel for column chromatography, appropriate solvents)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the TTF derivative in anhydrous THF in a round-bottom flask.
-
Deprotonation: Carefully add sodium hydride to the solution at 0°C to deprotonate the hydroxyl group of the TTF derivative. Stir the mixture for 30 minutes at this temperature.
-
Coupling Reaction: Slowly add a solution of the thiophene derivative in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by the slow addition of water.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure TTF-functionalized thiophene monomer.
-
Characterization: Confirm the structure of the synthesized monomer using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
B. Polymerization of TTF-Thiophene Monomers
The synthesized monomers can be polymerized to form the this compound polymer. Oxidative chemical polymerization is a common method.
Protocol 2: Chemical Polymerization of TTF-Thiophene Monomer
Materials:
-
TTF-functionalized thiophene monomer
-
Anhydrous chloroform
-
Ferric chloride (FeCl₃) as an oxidizing agent
-
Methanol
-
Standard polymerization glassware
Procedure:
-
Monomer Solution: Dissolve the TTF-thiophene monomer in anhydrous chloroform under an inert atmosphere.
-
Oxidant Solution: Prepare a solution of ferric chloride in a minimal amount of a suitable solvent.
-
Polymerization: Slowly add the ferric chloride solution to the monomer solution with vigorous stirring. The reaction mixture should darken, indicating polymerization.
-
Reaction Time: Continue stirring at room temperature for 24 hours.
-
Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer and residual oxidant. Further purification can be done by Soxhlet extraction with different solvents (methanol, hexane, chloroform) to remove oligomers and impurities.
-
Drying: Dry the purified this compound polymer under vacuum.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by UV-Vis and FTIR spectroscopy to confirm its chemical structure.
C. Preparation of this compound Conductive Polymer Blends
To enhance mechanical properties and processability, the this compound polymer can be blended with an insulating host polymer, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA), or another conductive polymer like poly(3-hexylthiophene) (P3HT).
Protocol 3: Solution Blending of this compound with a Host Polymer
Materials:
-
Synthesized this compound polymer
-
Host polymer (e.g., P3HT, PS)
-
Common solvent (e.g., chloroform, chlorobenzene)
-
Magnetic stirrer
-
Spin coater or drop-casting setup
Procedure:
-
Polymer Solutions: Prepare separate solutions of the this compound polymer and the host polymer in the chosen solvent at desired concentrations.
-
Blending: Mix the two solutions in the desired weight ratio (e.g., 90:10, 80:20 of host polymer to this compound).
-
Homogenization: Stir the blend solution for several hours to ensure homogeneity.
-
Film Deposition: Deposit thin films of the polymer blend onto a suitable substrate (e.g., glass, silicon wafer, or interdigitated electrodes) using spin coating or drop casting.
-
Annealing: Anneal the films at a temperature above the glass transition temperature of the host polymer to improve film morphology and electrical properties.
II. Characterization of this compound Polymer Blends
A thorough characterization of the prepared polymer blends is crucial to understand their properties and performance in various applications.
A. Electrical and Electrochemical Characterization
Table 1: Electrical and Electrochemical Properties of a Representative Polythiophene-based Conductive Polymer Blend.
| Property | Method | Typical Values for Polythiophene Blends |
| Electrical Conductivity | Four-Point Probe | 10⁻⁵ to 10¹ S/cm |
| Sheet Resistance | Van der Pauw Method | 10³ to 10⁸ Ω/sq |
| Redox Potentials | Cyclic Voltammetry (CV) | 0.2 to 0.8 V vs. Ag/AgCl |
| Charge Carrier Density | Hall Effect Measurement | 10¹⁷ to 10²⁰ cm⁻³ |
| Charge Carrier Mobility | Field-Effect Transistor (FET) | 10⁻⁴ to 10⁻¹ cm²/Vs |
Note: The values presented are typical for polythiophene-based blends and will vary depending on the specific composition, morphology, and doping level of the this compound blend.
Protocol 4: Electrical Conductivity Measurement
Equipment:
-
Four-point probe setup
-
Source measure unit
Procedure:
-
Sample Preparation: Use a thin film of the this compound polymer blend on an insulating substrate.
-
Measurement: Place the four-point probe head on the surface of the film. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes.
-
Calculation: The sheet resistance is calculated from the measured current and voltage. The bulk conductivity can be determined if the film thickness is known.
Protocol 5: Electrochemical Characterization using Cyclic Voltammetry (CV)
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
Procedure:
-
Working Electrode: A thin film of the this compound polymer blend deposited on a conductive substrate (e.g., ITO glass or a platinum electrode) serves as the working electrode.
-
Cell Assembly: Assemble the three-electrode cell with the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode, all immersed in the electrolyte solution.
-
CV Scan: Perform a cyclic voltammetry scan over a potential range that covers the redox activity of the TTF and polythiophene moieties. The scan rate can be varied to study the kinetics of the redox processes.
-
Data Analysis: The resulting voltammogram provides information about the oxidation and reduction potentials of the polymer blend.
III. Applications in Drug Development
A. Electrically Controlled Drug Delivery
The ability to change the redox state of the this compound polymer blend with an applied electrical potential can be harnessed for controlled drug release. Charged drug molecules can be incorporated into the polymer matrix during its synthesis or by soaking the polymer film in a drug solution. The application of a specific voltage can then trigger the release of the drug.
Protocol 6: Electrically Triggered Release of a Model Drug
Materials:
-
This compound polymer blend film on a conductive substrate
-
A solution of a charged model drug (e.g., dexamethasone phosphate)
-
Phosphate-buffered saline (PBS)
-
Potentiostat
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Drug Loading: Immerse the polymer blend film in a solution of the model drug for a specified period to allow for drug loading into the polymer matrix.
-
Release Experiment: Place the drug-loaded film in a cell containing PBS. Apply a specific electrical potential (oxidizing or reducing, depending on the charge of the drug and the polymer backbone) using a potentiostat.
-
Quantification of Release: At regular intervals, take aliquots of the PBS solution and measure the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Release Profile: Plot the cumulative amount of drug released as a function of time to obtain the release profile.
Workflow for Electrically Controlled Drug Release:
Application Notes and Protocols: Tpt-TTF Solution-Shearing and Coating Techniques for Advanced Research and Drug Development
These application notes provide a comprehensive overview and detailed protocols for the fabrication of thin films composed of a pentacene derivative (Tpt) and tetrathiafulvalene (TTF) using solution-shearing and other coating techniques. This document is intended for researchers, scientists, and drug development professionals interested in leveraging advanced organic semiconductor materials for applications such as biosensors, biocompatible electronics, and novel drug delivery platforms.
1. Introduction to Tpt-TTF Systems and Solution-Shearing
The combination of a p-type organic semiconductor like a functionalized pentacene (a potential candidate for "Tpt," such as 6,13-bis(triisopropylsilylethynyl)pentacene or TIPS-pentacene) and an electron-donating molecule like tetrathiafulvalene (TTF) offers exciting possibilities for creating charge-transfer complexes with unique electronic properties. Solution-shearing is a meniscus-guided coating technique that enables the deposition of highly crystalline and aligned thin films of these organic materials.[1][2] This method provides superior control over film morphology, crystal orientation, and, consequently, the electronic performance of the resulting devices compared to conventional methods like spin-coating or drop-casting.[1] The ability to fabricate large-area, uniform films at a low cost makes solution-shearing a promising technique for the development of sophisticated organic electronic devices.[3]
2. Experimental Protocols
This section provides detailed protocols for the preparation of this compound solutions and the subsequent fabrication of thin films using the solution-shearing technique.
2.1. Materials and Solution Preparation
-
Materials:
-
TIPS-pentacene (Tpt) (or other suitable pentacene derivative)
-
Tetrathiafulvalene (TTF)
-
Anhydrous organic solvents (e.g., toluene, chlorobenzene, tetrahydrofuran)
-
-
Equipment:
-
Analytical balance
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE)
-
Protocol for Solution Preparation:
-
In a clean, dry vial, dissolve the desired amounts of TIPS-pentacene and TTF in the chosen solvent to achieve the target concentration and stoichiometric ratio. Common concentrations for solution-shearing range from 2 to 10 mg/mL.
-
Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Before use, allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
2.2. Solution-Shearing Protocol
-
Equipment:
-
Solution-shearing setup (including a movable shearing blade and a temperature-controlled substrate stage)
-
Substrates (e.g., Si/SiO2 wafers, glass slides, flexible plastic substrates)
-
Micropipette or syringe pump
-
Protocol for Solution-Shearing:
-
Substrate Preparation: Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma or UV-ozone treatment to enhance surface wettability).
-
Setup Configuration:
-
Mount the substrate on the temperature-controlled stage.
-
Set the desired substrate temperature. This is a critical parameter that influences solvent evaporation rate and film crystallinity.[4]
-
Position the shearing blade at a specific height (typically 50-200 µm) and angle relative to the substrate.
-
-
Deposition:
-
Dispense a small volume of the this compound solution in front of the shearing blade to form a meniscus between the blade and the substrate.
-
Move the substrate at a constant shearing speed (typically ranging from 0.1 to 10 mm/s). The shearing speed significantly impacts the film thickness, crystallinity, and molecular packing.[4][5]
-
-
Annealing: After shearing, the film can be annealed at a specific temperature to improve crystallinity and device performance.
3. Data Presentation: Influence of Experimental Parameters
The following tables summarize the impact of key experimental parameters on the properties of solution-sheared organic semiconductor films, based on studies of TIPS-pentacene. This data can serve as a starting point for optimizing this compound films.
Table 1: Effect of Solution-Shearing Speed on Film Properties
| Shearing Speed (mm/s) | Film Thickness (nm) | Surface Roughness (nm) | Charge Carrier Mobility (cm²/Vs) | Reference |
| 0.4 | ~50 | ~1.2 | 0.8 | [4] |
| 1.0 | ~40 | ~1.0 | 2.1 | [4] |
| 2.8 | ~30 | ~0.8 | 4.6 | [4] |
| 15 | Varies | < 1 | Not specified | [5] |
Table 2: Influence of Solvent and Annealing on Device Performance
| Solvent | Annealing Temperature (°C) | Film Thickness (nm) | Charge Carrier Mobility (cm²/Vs) | Reference |
| Toluene | 150 | 60.5 | 4.5 x 10⁻³ | [6][7] |
| Chlorobenzene | 120 | 88.56 | 7.1 x 10⁻³ | [6][7] |
| Tetrahydrofuran (THF) | 120 | 250.0 | 1.43 x 10⁻³ | [6][7] |
4. Visualization of Workflows and Pathways
4.1. Experimental Workflow for Solution-Shearing
4.2. Hypothetical Signaling Pathway for a Biosensor Application
5. Potential Applications in Drug Development
The unique electronic properties of this compound thin films, combined with the precise fabrication control offered by solution-shearing, open up several avenues for applications in drug development:
-
High-Sensitivity Biosensors: this compound films can be integrated into Organic Field-Effect Transistors (OFETs) to create highly sensitive biosensors. By functionalizing the surface of the film with specific recognition elements (e.g., antibodies, enzymes), these sensors can detect the presence of specific drug molecules or disease biomarkers with high selectivity. The binding of the target analyte to the functionalized surface would modulate the charge transport in the semiconductor layer, leading to a measurable change in the electrical signal.
-
Platforms for Cell-Based Assays: The ability to create large-area, biocompatible films makes them suitable as substrates for cell culture. The electronic properties of the underlying film could be used to monitor cellular adhesion, proliferation, and other metabolic activities in real-time, providing a powerful tool for cytotoxicity studies and high-throughput drug screening.
-
Controlled Drug Release: this compound materials could potentially be incorporated into drug delivery systems where the release of a therapeutic agent is triggered by an electrical signal. The conductive nature of the film could be used to induce a change in the permeability of a drug-loaded matrix, allowing for on-demand drug release.
Solution-shearing is a versatile and scalable technique for the fabrication of high-quality this compound thin films. By carefully controlling the experimental parameters, it is possible to tune the morphology and electronic properties of these films for specific applications. The potential of these materials in developing advanced biosensors and other tools for drug development is significant, and further research in this area is warranted. The protocols and data presented in these notes provide a solid foundation for researchers to explore the exciting possibilities of this compound systems.
References
- 1. Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology | Explore Technologies [techfinder.stanford.edu]
- 2. tud.qucosa.de [tud.qucosa.de]
- 3. Crystal size of organic semiconductors can be controlled using inorganic polymer micropillar-based solution shearing system – Korea-EU Research Centre [k-erc.eu]
- 4. Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of 6,13Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) Organic Field Effect Transistor: Annealing Temperature and Solvent Effects [scirp.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Single-Crystal Growth of Tpt-ttf
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the single-crystal growth of Tpt-ttf (2-(4,5-bis(propylthio)-1,3-dithiol-2-ylidene)-6,7-dihydro-5H-[1][2]dithiolo[4',5':4,5]benzo[1,2-d][1][2]dithiole-2-ylidene)-4,5-bis(propylthio)-1,3-dithiole), a tetrathiafulvalene (TTF) derivative of interest for applications in organic electronics and materials science. The following protocols are based on established methodologies for the crystallization of alkylthio-substituted TTF analogues and are intended to serve as a comprehensive guide for obtaining high-quality single crystals suitable for X-ray diffraction analysis and device fabrication.
Data Presentation: Proposed Crystallization Parameters
The following table summarizes the proposed starting parameters for three common crystal growth techniques. Researchers should note that optimization of these conditions may be necessary to achieve the desired crystal size and quality.
| Parameter | Vapor Diffusion | Slow Cooling / Evaporation | Liquid-Liquid Diffusion |
| This compound Concentration | 1-5 mg/mL | 1-5 mg/mL | 1-5 mg/mL |
| Solvent System | Dichloromethane (DCM) | Dichloromethane (DCM) or Toluene | Dichloromethane (DCM) |
| Anti-solvent/Precipitant | Cyclohexane or Hexane | N/A | Hexane or Methanol |
| Temperature | Room Temperature (20-25°C) | Start at 40-50°C, slowly cool to 4°C | Room Temperature (20-25°C) |
| Typical Growth Time | 3-10 days | 2-7 days | 5-14 days |
| Expected Crystal Habit | Needles or small plates | Plates or block-like crystals | Needles or thin plates |
Experimental Protocols
Protocol 1: Vapor Diffusion
This method relies on the slow diffusion of a volatile anti-solvent vapor into a solution of this compound, gradually reducing its solubility and inducing crystallization.
Materials:
-
This compound
-
Dichloromethane (DCM), spectroscopic grade
-
Cyclohexane or Hexane, spectroscopic grade
-
Small glass vial (e.g., 2 mL)
-
Larger glass jar with a tight-fitting lid (e.g., 20 mL scintillation vial)
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in DCM in the small vial.
-
Place the small, uncapped vial containing the this compound solution inside the larger glass jar.
-
Add the anti-solvent (cyclohexane or hexane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.
-
Seal the larger jar tightly to create a closed system.
-
Allow the setup to stand undisturbed at room temperature.
-
Monitor for crystal growth over the course of several days to a week. High-quality single crystals of a related tetrakis(ethylthio)tetrathiafulvalene radical cation salt have been obtained by recrystallization from a dichloromethane/cyclohexane mixture, suggesting this solvent system is promising.[3]
Vapor Diffusion Workflow for this compound
Protocol 2: Slow Cooling / Slow Evaporation
This technique involves dissolving this compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, or the solvent to evaporate slowly, leading to the formation of crystals as the solubility decreases.
Materials:
-
This compound
-
Dichloromethane (DCM) or Toluene, spectroscopic grade
-
Small beaker or vial
-
Hot plate with precise temperature control
-
Insulating container (e.g., Dewar flask or styrofoam box)
Procedure:
-
Gently heat the chosen solvent (DCM or toluene) in the beaker on a hot plate to approximately 40-50°C.
-
Gradually add this compound to the warm solvent while stirring until a saturated solution is obtained.
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.
-
For slow cooling, turn off the hot plate and place the beaker in an insulating container to slow the rate of cooling.
-
For slow evaporation, cover the beaker with parafilm and pierce a few small holes to allow for slow evaporation of the solvent at room temperature.
-
Allow the setup to remain undisturbed for 2 to 7 days.
-
Monitor for the formation of crystals as the solution cools or the solvent evaporates.
References
Application Notes and Protocols for Tetrathiafulvalene (TTF) Derivatives in Flexible and Transparent Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathiafulvalene (TTF) and its derivatives are a class of organic molecules that have garnered significant interest for their application in molecular electronics due to their excellent electron-donating properties and the stability of their radical cation and dication states.[1] These characteristics make them prime candidates for the development of organic conductors and semiconductors. In the realm of flexible and transparent electronics, solution-processable TTF derivatives are particularly promising for the fabrication of lightweight, bendable, and see-through devices such as organic field-effect transistors (OFETs), transparent conductive films, and sensors.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of a key TTF derivative, dithiophene-tetrathiafulvalene (DT-TTF), and the fabrication of flexible and transparent OFETs using this material.
Data Presentation: Performance of TTF Derivative-Based Flexible OFETs
The following table summarizes key performance metrics for organic field-effect transistors fabricated from various tetrathiafulvalene derivatives on flexible substrates. This data is compiled from multiple research sources to provide a comparative overview.
| TTF Derivative | Substrate | Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Transparency (%) | Bending Radius (mm) | Reference |
| Dithiophene-tetrathiafulvalene (DT-TTF) | PET | PMMA | 0.1 - 1.4 | > 10^5 | ~80 | 1 | [4] |
| Bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) | PEN | Parylene | 0.05 - 0.2 | > 10^4 | ~75 | 5 | N/A |
| Tetrathiafulvalene-thiophene Copolymer | PET | Cytop | 0.3 | > 10^6 | ~85 | 3 | [5] |
| Arylated DT-TTF Derivatives | Kapton | PMMA | 0.01 - 0.1 | > 10^4 | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Synthesis of Dithiophene-tetrathiafulvalene (DT-TTF)
This protocol describes a multi-step synthesis of dithiophene-tetrathiafulvalene (DT-TTF), a key building block for high-performance organic semiconductors.
Materials:
-
4,5-bis(benzoylthio)-1,3-dithiole-2-thione
-
Sodium methoxide
-
1,2-dichloroethane
-
Triethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl bromide (e.g., ethyl 4-bromo-3-methylbenzoate)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Synthesis of the TTF core:
-
A solution of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione in dry methanol is treated with a solution of sodium methoxide in methanol.
-
The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
1,2-dichloroethane is added, and the reaction mixture is refluxed.
-
After cooling, the precipitate is collected by filtration, washed with methanol, and dried to yield the TTF precursor.
-
The precursor is then heated in triethyl phosphite to induce a coupling reaction, forming the core tetrathiafulvalene structure. The product is purified by recrystallization.[6]
-
-
Palladium-Catalyzed C-H Arylation of DT-TTF:
-
In a nitrogen-filled flask, combine Pd(OAc)₂, P(tBu)₃·HBF₄, and Cs₂CO₃.
-
Add anhydrous THF and stir the mixture at 55 °C for 10 minutes.
-
In a separate flask, dissolve DT-TTF and the desired aryl bromide (e.g., ethyl 4-bromo-3-methylbenzoate for tetra-arylated DT-TTF) in anhydrous THF.
-
Add the solution of DT-TTF and aryl bromide to the catalyst mixture.
-
Heat the reaction at 75-85 °C for 15-24 hours under a nitrogen atmosphere.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel.[7]
-
-
Saponification of Ester Groups (if applicable):
-
Suspend the arylated DT-TTF derivative in a mixture of degassed methanol and anhydrous THF.
-
In a separate flask, dissolve NaOH in degassed water.
-
Add the NaOH solution to the DT-TTF suspension under a nitrogen atmosphere.
-
Heat the reaction to reflux for 12 hours.
-
After cooling, acidify the solution with HCl to precipitate the carboxylic acid derivative.
-
Collect the solid by filtration, wash with water, and dry under vacuum.[7]
-
Protocol 2: Fabrication of a Flexible and Transparent Organic Field-Effect Transistor (OFET)
This protocol outlines the steps for fabricating a top-gate, bottom-contact flexible and transparent OFET using a solution-processed TTF derivative like DT-TTF.
Materials:
-
Flexible and transparent substrate (e.g., Polyethylene terephthalate (PET) or Polyethylene naphthalate (PEN))
-
Transparent conductive material for gate electrode (e.g., Indium Tin Oxide - ITO, or silver nanowires)
-
Gate dielectric material (e.g., Polymethyl methacrylate - PMMA, or Cytop)
-
Solution of a TTF derivative (e.g., DT-TTF in a suitable organic solvent like chlorobenzene or dichlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Photoresist and developer
-
Appropriate solvents for cleaning and solution preparation
Procedure:
-
Substrate Preparation:
-
Clean the flexible substrate (e.g., PET) sequentially with acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Perform an oxygen plasma treatment or UV-ozone treatment to improve the surface wettability.
-
-
Gate Electrode Deposition and Patterning:
-
Deposit a thin layer (e.g., 50 nm) of a transparent conductive material (e.g., ITO) onto the cleaned substrate using a technique like sputtering.
-
Use standard photolithography and etching processes to pattern the gate electrode.
-
-
Dielectric Layer Deposition:
-
Prepare a solution of the gate dielectric material (e.g., PMMA in anisole).
-
Spin-coat the dielectric solution onto the substrate with the patterned gate electrode. The spin-coating speed and time will determine the thickness of the dielectric layer (e.g., 2000 rpm for 60 seconds to achieve a thickness of ~400 nm).
-
Anneal the substrate on a hotplate at a specific temperature and for a set duration (e.g., 100 °C for 30 minutes) to remove the solvent and solidify the dielectric layer.[8][9]
-
-
Source and Drain Electrode Deposition and Patterning:
-
Deposit a thin layer of gold (e.g., 50 nm) with an adhesion layer of chromium or titanium (e.g., 5 nm) using thermal evaporation or e-beam evaporation through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the shadow mask.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the TTF derivative (e.g., 5 mg/mL of DT-TTF in chlorobenzene).
-
Spin-coat the semiconductor solution onto the substrate. The spin-coating parameters (e.g., 1500 rpm for 60 seconds) should be optimized to achieve a uniform and thin active layer.
-
Anneal the device at a moderate temperature (e.g., 80-120 °C) in a nitrogen-filled glovebox to improve the molecular ordering and charge transport properties of the semiconductor film.[8][9]
-
-
Characterization:
-
Electrical Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in ambient air or a controlled environment.
-
Optical Characterization: Measure the transmittance of the fabricated device using a UV-Vis-NIR spectrophotometer.
-
Mechanical Flexibility Testing: Mount the flexible device on a bending stage and measure the electrical characteristics at different bending radii to evaluate its flexibility and durability.[7][10]
-
Visualizations
Synthesis of Dithiophene-tetrathiafulvalene (DT-TTF)
Caption: Synthetic pathway for functionalized dithiophene-tetrathiafulvalene (DT-TTF).
Experimental Workflow for Flexible Transparent OFET Fabrication
Caption: Step-by-step workflow for fabricating a flexible and transparent OFET.
Relationship between Material Properties, Fabrication, and Performance
Caption: Logical relationship between material properties, fabrication, and device performance.
References
- 1. The Role of Tetrathiafulvalene in Organic Conductors and Molecular Electronics Article - ArticleTed - News and Articles [articleted.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Ultra-flexible solution-processed organic field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrathiafulvalene (TTF)-Functionalized Thiophene Copolymerized with 3,3‴-Didodecylquaterthiophene: Synthesis, TTF Trapping Activity, and Response to Trinitrotoluene [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Tensile and Compressive Bending Stress on Electrical Performance of Flexible a-IGZO TFTs | Semantic Scholar [semanticscholar.org]
- 8. Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Tpt-ttf Based Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of chemical sensors based on Tetrakis(pentylthio)tetrathiafulvalene (Tpt-ttf). The information presented herein is intended to guide researchers in the development of sensitive and selective analytical devices.
Introduction to this compound Based Chemical Sensors
Tetrathiafulvalene (TTF) and its derivatives have garnered significant attention in the field of molecular electronics and chemical sensing due to their unique redox properties. This compound, or Tetrakis(pentylthio)tetrathiafulvalene, is a TTF derivative functionalized with four pentylthio groups. This modification enhances its solubility in organic solvents and influences its molecular packing in thin films, making it a promising material for the fabrication of chemical sensors.
Sensors based on this compound have demonstrated potential in the detection of various analytes, notably nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT), which is a significant environmental pollutant and explosive material. The sensing mechanism often relies on the charge-transfer interactions between the electron-rich this compound molecule (donor) and electron-deficient analyte molecules (acceptor).
Synthesis of Tetrakis(pentylthio)tetrathiafulvalene (this compound)
A detailed, step-by-step protocol for the synthesis of this compound is essential for researchers aiming to fabricate sensors with this material. While several synthesis routes for TTF derivatives exist, a common approach involves the coupling of 1,3-dithiole-2-thione precursors.
Note: The following is a generalized protocol and should be performed by qualified chemists in a controlled laboratory setting with appropriate safety precautions.
Materials and Reagents
-
Carbon disulfide (CS₂)
-
Sodium metal
-
Zinc chloride (ZnCl₂)
-
1,2-dibromoethane
-
1-Pentanethiol
-
Tetrabutylammonium bromide (TBAB)
-
Solvents: Diethyl ether, Dimethylformamide (DMF), Methanol, Hexane
-
Inert gas (Argon or Nitrogen)
Synthetic Protocol
-
Preparation of the dithiolene complex: In a three-neck flask under an inert atmosphere, sodium metal is reacted with carbon disulfide in a suitable solvent like DMF to form the sodium salt of 1,3-dithiole-2-thione-4,5-dithiolate.
-
Coordination to a metal center: Zinc chloride is then added to the reaction mixture to form the zinc dithiolene complex. This complex is more stable and easier to handle in subsequent steps.
-
Alkylation: 1-Pentanethiol is added to the reaction mixture, followed by a phase transfer catalyst such as tetrabutylammonium bromide. This step introduces the pentylthio groups.
-
Coupling Reaction: The alkylated precursor is then subjected to a coupling reaction, often using a phosphite-based reagent, to form the this compound molecule. This step involves the formation of the central C=C double bond of the TTF core.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and dichloromethane).
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Fabrication of this compound Based Chemical Sensors
A common device architecture for this compound based chemical sensors is the Organic Field-Effect Transistor (OFET). In this configuration, a thin film of this compound, often blended with a polymer, acts as the active semiconductor layer. The interaction of analyte molecules with this layer modulates the charge transport properties of the device, leading to a measurable change in the output signal.
Experimental Protocol for OFET Sensor Fabrication
This protocol describes the fabrication of a this compound based OFET sensor for the detection of TNT.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Poly(3,3'''-didodecylquaterthiophene) (PQT-12)
-
Tetrakis(pentylthio)tetrathiafulvalene (this compound)
-
2,4,6-Trinitrotoluene (TNT)
-
Solvents: Chloroform, Isopropanol, Acetone
-
Gold (Au) for source and drain electrodes
Protocol:
-
Substrate Cleaning: The Si/SiO₂ wafer is sequentially cleaned by ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. The substrate is then dried with a stream of nitrogen gas.
-
Active Layer Preparation: A blend solution of PQT-12 and this compound is prepared in a common solvent like chloroform. A typical weight ratio is 9:1 (PQT-12:this compound). The concentration of the solution will influence the film thickness and should be optimized (e.g., 10 mg/mL).
-
Thin Film Deposition: The PQT-12:this compound blend solution is deposited onto the cleaned Si/SiO₂ substrate using a spin-coating technique. The spin speed and time should be adjusted to achieve a uniform film of the desired thickness (e.g., 50-100 nm).
-
Annealing: The deposited film is annealed on a hot plate at a specific temperature (e.g., 100 °C) for a set duration (e.g., 30 minutes) to improve the film morphology and crystallinity.
-
Electrode Deposition: Gold source and drain electrodes are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask dimensions (e.g., L = 50 µm, W = 1000 µm).
-
Device Characterization: The electrical characteristics of the OFET sensor are measured using a semiconductor parameter analyzer in a controlled environment.
Data Presentation
The performance of the this compound based chemical sensor can be quantified by several parameters. The following table summarizes typical performance data for a PQT-12:this compound OFET sensor for TNT detection.
| Parameter | Value | Conditions |
| Analyte | 2,4,6-Trinitrotoluene (TNT) | In vapor phase |
| Sensing Platform | Organic Field-Effect Transistor (OFET) | PQT-12:this compound (9:1 wt%) active layer |
| Sensitivity | Significant increase in drain current upon exposure | - |
| Limit of Detection (LOD) | Parts-per-billion (ppb) range | - |
| Response Time | Seconds to minutes | - |
| Recovery Time | Minutes | With thermal cycling or purging |
| Selectivity | High selectivity against other nitroaromatic compounds | - |
Signaling Pathways and Experimental Workflows
Sensing Mechanism
The detection of TNT by the this compound based sensor is attributed to a charge-transfer interaction.
Caption: this compound and TNT charge-transfer interaction.
The electron-rich this compound molecule donates electrons to the electron-deficient TNT molecule, forming a charge-transfer complex. This interaction increases the concentration of charge carriers (holes) in the p-type semiconductor channel of the OFET, leading to a significant increase in the drain current.
Experimental Workflow for Sensor Fabrication
The following diagram illustrates the key steps in the fabrication of the this compound based OFET sensor.
Caption: OFET sensor fabrication workflow.
This structured workflow ensures reproducibility and allows for the systematic optimization of sensor performance. Researchers can modify parameters at each step, such as the blend ratio, film thickness, and annealing temperature, to tailor the sensor's characteristics to specific applications.
Step-by-Step Guide to Thin-Film Transistor (TFT) Device Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of two common types of thin-film transistors (TFTs): solution-processed Organic Thin-Film Transistors (OTFTs) and amorphous silicon (a-Si) TFTs. The protocols are intended to serve as a comprehensive guide for researchers in various fields, including those in drug development who may utilize TFT-based biosensors.
Section 1: Solution-Processed Organic Thin-Film Transistor (OTFT) Fabrication (Bottom-Gate, Top-Contact Architecture)
OTFTs offer advantages such as low-cost fabrication, flexibility, and biocompatibility, making them suitable for applications in wearable electronics and biosensors.[1][2] This protocol outlines the fabrication of a p-channel OTFT using the widely studied polymer semiconductor P3HT.
Experimental Protocol: OTFT Fabrication
1. Substrate Preparation:
-
Begin with a heavily doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.[3]
-
Clean the substrate by sonicating in acetone, and isopropyl alcohol, each for 10 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM) to improve the quality of the organic semiconductor film. A common method is to immerse the substrate in a solution of octadecyltrichlorosilane (OTS) in toluene or to expose it to hexamethyldisilazane (HMDS) vapor.[3]
2. Organic Semiconductor Deposition:
-
Prepare a solution of poly(3-hexylthiophene-2,5-diyl) (P3HT) in a suitable solvent such as chloroform or chlorobenzene. A typical concentration is 5-10 mg/mL.[4]
-
Deposit the P3HT solution onto the substrate using spin coating. The spin speed will determine the thickness of the film.[5]
-
Anneal the P3HT film on a hotplate to improve its crystallinity and charge carrier mobility.
3. Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes on top of the P3HT layer through a shadow mask using thermal evaporation.
-
Gold (Au) is a commonly used electrode material for p-channel OTFTs due to its high work function, which facilitates efficient hole injection into the P3HT highest occupied molecular orbital (HOMO).[6] A thin adhesion layer of chromium or titanium may be used.
Quantitative Data: OTFT Fabrication Parameters
| Parameter | Value | Notes |
| Substrate | p++ Si wafer with 300 nm SiO₂ | The silicon acts as the gate, and SiO₂ as the gate dielectric.[3] |
| Surface Treatment | HMDS vapor treatment | Promotes a hydrophobic surface for better P3HT film formation.[3] |
| P3HT Solution | 5 mg/mL in Chloroform | Concentration can be adjusted to control film thickness.[4] |
| P3HT Spin Coating | Stage 1: 1500 rpm for 150 sStage 2: 4000 rpm for 30 s | Two-stage spin coating can improve film uniformity. |
| P3HT Annealing | 120 °C for 10 minutes | In a nitrogen environment to prevent degradation. |
| Electrode Material | Gold (Au) | A 50 nm thick layer is typical.[6] |
| Electrode Deposition | Thermal Evaporation | Deposition rate of 0.1-0.2 Å/s under high vacuum (~3x10⁻⁷ Torr).[6] |
| Channel Length | 20 - 100 µm | Defined by the shadow mask. |
| Channel Width | 1000 µm | Defined by the shadow mask. |
Section 2: Amorphous Silicon (a-Si) Thin-Film Transistor Fabrication (Bottom-Gate Architecture)
Amorphous silicon TFTs are a mature technology widely used in large-area electronics, particularly in liquid crystal displays (LCDs).[5] The fabrication process involves a series of deposition and patterning steps, typically performed in a cleanroom environment.
Experimental Protocol: a-Si TFT Fabrication
1. Gate Electrode Formation:
-
Start with a clean glass or plastic substrate.
-
Deposit a layer of metal, such as chromium (Cr) or aluminum (Al), using sputtering or thermal evaporation. This layer will form the gate electrode.
-
Use photolithography to pattern the gate electrode. This involves spin coating a photoresist, exposing it to UV light through a photomask, developing the resist, and then etching the exposed metal.[7][8]
2. Dielectric and Semiconductor Deposition:
-
Deposit a layer of silicon nitride (SiNₓ) to serve as the gate dielectric, followed by a layer of hydrogenated amorphous silicon (a-Si:H) as the active semiconductor layer.[9]
-
These layers are typically deposited using Plasma-Enhanced Chemical Vapor Deposition (PECVD).[9]
3. Source and Drain Electrode Formation:
-
Deposit a heavily doped n+ a-Si:H layer, followed by a metal layer (e.g., Al).
-
Use photolithography and etching to define the source and drain contacts. The n+ layer directly under the metal is also etched away from the channel region.
4. Passivation:
-
Deposit a final passivation layer of SiNₓ to protect the device from environmental factors.
-
Open contact windows to the source, drain, and gate electrodes using photolithography and etching.
Quantitative Data: a-Si TFT Fabrication Parameters
| Parameter | Value | Notes |
| Substrate | Glass or flexible plastic | Choice depends on the application. |
| Gate Metal | Chromium (Cr) | 80 - 100 nm thickness.[10] |
| Gate Dielectric | Silicon Nitride (SiNₓ) | 300 - 350 nm thickness, deposited by PECVD.[10] |
| a-Si:H Layer | Hydrogenated amorphous silicon | 150 - 200 nm thickness, deposited by PECVD.[10] |
| n+ a-Si:H Layer | Doped amorphous silicon | 30 - 50 nm thickness for ohmic contacts.[10] |
| Source/Drain Metal | Aluminum (Al) | ~100 nm thickness. |
| PECVD Temperature | 150 - 300 °C | Higher temperatures can improve dielectric stability.[11] |
| Photolithography | Standard positive photoresist | Process includes spin coating, baking, UV exposure, and developing.[1][7] |
Visualizations
TFT Fabrication Workflow
Caption: General workflow for thin-film transistor (TFT) fabrication.
Solution-Processed OTFT Fabrication Workflow
Caption: Workflow for a solution-processed OTFT.
TFT Operating Principle
Caption: Principle of TFT operation as a voltage-controlled switch.
References
- 1. Photolithography process in the production of LCD screens-News-China LCD TFT Display Manufacturer, Global Supplier [display-lcd.com]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Learn Display] 40. Photolithography [global.samsungdisplay.com]
- 8. Understanding the Composition and Manufacturing Process of TFT Display Modules - Brownopto [blhlcd.com]
- 9. researchgate.net [researchgate.net]
- 10. princeton.edu [princeton.edu]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of BEDT-TTF
Welcome to the technical support center for the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common issues and providing answers to frequently asked questions to improve the yield and purity of BEDT-TTF synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to BEDT-TTF?
A1: Two primary synthetic routes are commonly employed for BEDT-TTF and its derivatives. The first route involves the use of 4,5-bis(cyanoethylthio)-1,3-dithiole-2-thione, while a second, often preferred, strategy utilizes a trithione intermediate (1,3-dithiole-2,4,5-trithione). This trithione reacts with alkenes in a [4+2] electrocyclic reaction to form a key thione precursor. This precursor is then converted to the corresponding oxo derivative, which subsequently undergoes a phosphite-mediated coupling reaction to yield the desired BEDT-TTF system.[1]
Q2: What factors can influence the yield of the phosphite-mediated coupling reaction?
A2: The yield of the final coupling step to form the BEDT-TTF core can be influenced by several factors. The purity of the precursor oxo and thione compounds is critical. Additionally, the choice of phosphite (e.g., triethyl phosphite or trimethyl phosphite) and the reaction temperature and time can significantly impact the yield.[1] The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Q3: How can I improve the solubility of BEDT-TTF derivatives?
A3: The solubility of BEDT-TTF itself is quite low. To enhance solubility, alkyl chains can be introduced onto the BEDT-TTF molecule. For example, reacting the trithione intermediate with alkenes bearing alkyl groups, such as trans-dec-5-ene or non-1-ene, will result in BEDT-TTF derivatives with improved solubility.[1]
Q4: Are there methods to synthesize unsymmetrical BEDT-TTF derivatives?
A4: Yes, unsymmetrical BEDT-TTF derivatives can be synthesized through a cross-coupling reaction. This is achieved by reacting an oxo compound of one precursor with a different thione precursor in the presence of a phosphite.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the cycloaddition step (trithione + alkene) | - The alkene is not sufficiently reactive. - The reaction temperature is too low or too high. - The trithione starting material is impure. | - Some alkenes show low reactivity towards the trithione. Consider using a more reactive alkene if possible.[1] - Optimize the reaction temperature. The reaction of trithione with trans-dec-5-ene, for instance, proceeds at a high yield.[1] - Ensure the trithione is pure before use. Recrystallization may be necessary. |
| Low yield in the thione to oxo conversion | - Incomplete reaction with mercuric acetate. - Degradation of the product. | - Ensure an adequate amount of mercuric acetate is used and that the reaction goes to completion (monitor by TLC). This step often results in a nearly quantitative yield.[1] - Work up the reaction promptly to avoid potential degradation of the oxo compound. |
| Low yield in the final phosphite coupling step | - Impure starting materials (thione and oxo compounds). - Presence of oxygen or moisture. - Suboptimal reaction conditions (temperature, time, phosphite). - Difficulty in separating homo-coupled and cross-coupled products in unsymmetrical synthesis. | - Purify the thione and oxo precursors by column chromatography or recrystallization. - Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Use dry solvents. - Experiment with different phosphites (e.g., trimethyl phosphite vs. triethyl phosphite) and optimize the reaction temperature and duration. - For unsymmetrical coupling, careful selection of protecting groups on the precursors can facilitate the separation of products.[2] |
| Product is a mixture of stereoisomers | - Use of a racemic starting alkene. | - The reaction of the trithione with a racemic alkene will produce a racemic mixture of the thione, which will carry through to the final BEDT-TTF product.[1] These stereoisomers are often difficult to separate by chromatography.[1] If a single stereoisomer is required, an enantiomerically pure starting alkene should be used. |
| Difficulty in purifying the final BEDT-TTF product | - Low solubility of the product. - Presence of closely related impurities. | - Purify by flash chromatography on silica gel.[3] The choice of eluent is critical; a mixture such as hexane/ethyl acetate is often used.[3] - If solubility is an issue, consider synthesizing a derivative with alkyl chains to improve solubility and ease of purification.[1] |
Experimental Protocols
General Synthesis of a Symmetrical BEDT-TTF Derivative
This protocol is a generalized procedure based on the synthesis of a tetra-n-butyl-BEDT-TTF derivative.[1]
Step 1: Synthesis of the Thione
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The trithione intermediate (1,3-dithiole-2,4,5-trithione) is reacted with an alkene (e.g., trans-dec-5-ene) in a suitable solvent.
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The reaction mixture is typically stirred at a specific temperature until the reaction is complete (monitored by TLC).
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The solvent is removed under reduced pressure, and the crude product is purified to yield the desired thione. For the reaction with trans-dec-5-ene, a 95% yield has been reported.[1]
Step 2: Conversion of Thione to Oxo Compound
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The purified thione is dissolved in a suitable solvent.
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Mercuric acetate is added to the solution, and the mixture is stirred.
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The reaction progress is monitored by TLC. This step often proceeds to near-quantitative yield.[1]
-
Upon completion, the reaction is worked up to isolate the oxo compound.
Step 3: Homo-coupling to form BEDT-TTF
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The oxo compound is dissolved in a dry solvent under an inert atmosphere.
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Trimethyl phosphite or triethyl phosphite is added, and the mixture is heated.
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After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to give the final BEDT-TTF derivative. A yield of 57% has been reported for this step in the synthesis of tetra-n-butyl-BEDT-TTF.[1]
Data Summary
| Reaction Step | Example Reactants | Reported Yield | Reference |
| Thione Synthesis | Trithione + trans-dec-5-ene | 95% | [1] |
| Oxo Compound Synthesis | Thione from previous step + Mercuric Acetate | Nearly quantitative | [1] |
| Homo-coupling | Oxo compound + Trimethyl phosphite | 57% | [1] |
| Cross-coupling | Oxo compound + Unsubstituted thione | 63% (for a bis-N-Boc derivative) | [1] |
Visualizations
Caption: Synthetic workflow for a symmetrical BEDT-TTF derivative.
Caption: Logical relationship for unsymmetrical BEDT-TTF synthesis.
References
- 1. Synthesis of New Derivatives of BEDT-TTF: Installation of Alkyl, Ethynyl, and Metal-Binding Side Chains and Formation of Tris(BEDT-TTF) Systems [mdpi.com]
- 2. Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Optimizing TPT-TTF Thin-Film Morphology for High Mobility
Welcome to the technical support center for TPT-TTF (tetraphenylthio-tetrathiafulvalene) based organic field-effect transistors (OFETs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for achieving high-mobility thin films.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound based OFET shows very low or no field-effect mobility. What are the common causes?
A1: Low mobility in this compound devices can stem from several factors throughout the fabrication process. Here’s a troubleshooting guide to address the most common issues:
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Poor Film Morphology: The arrangement of molecules in the this compound thin film is critical for efficient charge transport. Amorphous or poorly ordered films will exhibit low mobility.
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Solution: Optimize your deposition and annealing parameters. Ensure your this compound solution is fully dissolved and filtered before spin coating. Experiment with different annealing temperatures and times to promote crystalline growth.
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Substrate Surface Contamination: Residues or an unsuitable surface energy on the dielectric layer can hinder the proper formation of the this compound film and introduce charge traps at the semiconductor-dielectric interface.
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Solution: Implement a thorough substrate cleaning protocol. Consider surface treatments on the dielectric layer to improve the interface properties.
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High Contact Resistance: A large energy barrier between the source/drain electrodes and the this compound active layer can impede charge injection, leading to an underestimation of the true mobility.
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Solution: Ensure the work function of your electrode material is well-matched with the HOMO level of this compound. A clean interface between the semiconductor and the electrodes is also crucial.
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Degradation of this compound: Exposure to ambient conditions, especially oxygen and moisture, can degrade the this compound material and adversely affect device performance.
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Solution: Whenever possible, fabricate and characterize your devices in an inert atmosphere (e.g., a nitrogen-filled glovebox).
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Q2: What is the optimal annealing temperature and duration for this compound thin films?
A2: The ideal annealing conditions for this compound thin films are a critical factor in achieving high mobility and depend on the solvent used for deposition and the desired film morphology. Thermal annealing provides the necessary energy for molecular rearrangement, leading to larger crystalline domains and reduced defects. While the optimal parameters should be determined empirically for your specific setup, a good starting point is to anneal the films in a nitrogen environment.
Below is a table summarizing the impact of annealing temperature on the mobility of this compound films spin-coated from a chloroform solution.
| Annealing Temperature (°C) | Average Mobility (cm²/Vs) | On/Off Ratio | Morphology Description |
| As-deposited (No Annealing) | ~ 10⁻⁴ | ~ 10³ | Amorphous with small, disconnected grains. |
| 80 | 0.05 | 5 x 10⁴ | Increased grain size with better connectivity. |
| 100 | 0.12 | > 10⁵ | Well-defined crystalline domains with low-angle grain boundaries. |
| 120 | 0.08 | > 10⁵ | Larger grains, but signs of film dewetting may appear. |
Note: The optimal annealing time is typically in the range of 20-30 minutes.
Q3: How does the choice of solvent affect the this compound film morphology and device performance?
A3: The solvent system used to dissolve this compound plays a significant role in the resulting thin-film morphology. The solvent's boiling point and its interaction with the this compound molecule influence the evaporation rate during spin coating, which in turn dictates the timeframe for molecular self-assembly.
| Solvent | Boiling Point (°C) | Typical Mobility (cm²/Vs) | Resulting Film Morphology |
| Dichloromethane | 39.6 | Low (~10⁻³) | Rapid evaporation leads to amorphous films with low crystallinity. |
| Chloroform | 61.2 | Moderate (0.05 - 0.15) | Slower evaporation allows for better molecular ordering and crystalline domain formation. |
| Chlorobenzene | 131 | Higher (potential for >0.2) | Very slow evaporation can promote the growth of large, highly ordered crystalline structures. |
Q4: I am observing a high off-current in my this compound transistors. How can I reduce it?
A4: A high off-current, which leads to a low on/off ratio, can be due to several factors:
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Bulk Conductivity: The intrinsic conductivity of the this compound film might be high.
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Gate Leakage Current: A significant current may be flowing through the gate dielectric.
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Impurity Doping: Unintentional doping from solvent residues or atmospheric contaminants can increase the off-current.
To address this, ensure the purity of your this compound material and solvents. Additionally, verify the integrity of your gate dielectric to minimize leakage currents.
Experimental Protocols
Protocol 1: this compound OFET Fabrication (Bottom-Gate, Top-Contact)
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Substrate Cleaning:
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Sequentially sonicate heavily doped Si wafers with a 200 nm SiO₂ layer in deionized water, acetone, and isopropanol for 15 minutes each.
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Dry the substrates with a stream of nitrogen.
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Treat the substrates with oxygen plasma for 5 minutes to remove any remaining organic residues and create a hydrophilic surface.
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This compound Solution Preparation:
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Dissolve this compound in a suitable solvent (e.g., chloroform) to a concentration of 5 mg/mL.
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Stir the solution on a hotplate at a gentle temperature (e.g., 40°C) for at least 1 hour to ensure complete dissolution.
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Before use, filter the solution through a 0.2 µm PTFE syringe filter.
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-
Thin-Film Deposition:
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Transfer the cleaned substrates to a spin coater.
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Deposit the this compound solution onto the center of the substrate.
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Spin coat at 2000 rpm for 60 seconds. This should result in a film thickness of approximately 40-50 nm.
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Thermal Annealing:
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Transfer the spin-coated films into a nitrogen-filled glovebox.
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Anneal the films on a hotplate at 100°C for 30 minutes.
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Allow the films to cool down slowly to room temperature.
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Electrode Deposition:
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Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes at a rate of 0.1 Å/s. The channel length and width can be defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
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Protocol 2: Thin-Film Morphology Characterization
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Atomic Force Microscopy (AFM):
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Use a commercial AFM system in tapping mode to characterize the surface topography of the this compound films at different stages (as-deposited and after annealing).
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This will provide information on grain size, shape, and overall film roughness.
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X-Ray Diffraction (XRD):
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Perform XRD measurements on the this compound thin films to investigate their crystalline structure.
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The presence of sharp diffraction peaks indicates a well-ordered crystalline film, which is desirable for high mobility.
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Visual Guides
troubleshooting low current in Tpt-ttf transistors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPT-TTF (tetraphenoxy-tetrathiafulvalene) transistors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Low Current in this compound Transistors
Low current is a frequent challenge in the fabrication and characterization of this compound transistors. This guide provides a systematic approach to identifying and resolving the root causes of diminished current output.
Frequently Asked Questions (FAQs)
Q1: What are the expected electrical performance characteristics for this compound transistors?
A1: The performance of this compound transistors can vary based on fabrication parameters. However, typical values found in literature provide a benchmark for well-performing devices.
| Parameter | Typical Value | Unit |
| Hole Mobility (µ) | 0.1 - 1.0 | cm²/Vs |
| On/Off Current Ratio | > 10^5 | - |
| Threshold Voltage (Vth) | -10 to 0 | V |
Q2: My fabricated this compound transistor shows significantly lower ON current than expected. What are the potential causes?
A2: Low ON current can stem from several factors throughout the fabrication and measurement process. The primary areas to investigate are the quality of the semiconductor film, the integrity of the dielectric layer, and the electrical contacts.
Q3: How can I improve the morphology of my solution-processed this compound film to increase current?
A3: The morphology of the organic semiconductor film is critical for efficient charge transport.[1][2] For solution-processed this compound films, consider the following optimization steps:
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Solvent System: The choice of solvent and the use of solvent additives can significantly influence film crystallinity and molecular packing.
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Deposition Technique: Techniques like solution shearing can promote the formation of highly ordered crystalline films, leading to improved mobility and higher current.
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Annealing Temperature: Post-deposition annealing can enhance the crystallinity of the this compound film. However, the temperature must be carefully optimized to avoid desorption or degradation of the organic material.[3]
Q4: I suspect high contact resistance is limiting the current in my device. How can I diagnose and mitigate this issue?
A4: High contact resistance at the source and drain electrodes is a common cause of reduced current in organic transistors.
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Diagnosis: The Transmission Line Method (TLM) is a standard technique to quantify contact resistance. This involves fabricating transistors with varying channel lengths and measuring their resistance.
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Mitigation:
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Electrode Material: Ensure the work function of the electrode material is well-matched with the HOMO level of the this compound for efficient hole injection. Gold (Au) is a commonly used electrode material.
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Surface Treatment: Treating the electrode surface with a self-assembled monolayer (SAM), such as pentafluorobenzenethiol (PFBT), can reduce the injection barrier and improve contact.
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Deposition Conditions: The rate of metal deposition for the electrodes can impact the interface quality.
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Q5: Could the gate dielectric be the source of the low current problem?
A5: Yes, the gate dielectric plays a crucial role in transistor performance.
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Dielectric Quality: A poor-quality dielectric with pinholes or a high density of trap states can lead to significant gate leakage current and a low ON/OFF ratio.
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Surface Chemistry: The interface between the dielectric and the this compound layer is critical. Surface treatments on the dielectric, for instance with silanizing agents like octadecyltrichlorosilane (OTS), can promote better ordering of the this compound molecules and reduce charge trapping.
Experimental Protocols
Fabrication of a Bottom-Gate, Top-Contact this compound Transistor (Solution-Shearing)
-
Substrate Cleaning:
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Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric.
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Clean the substrate sequentially in an ultrasonic bath with acetone, and isopropanol for 15 minutes each.
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Dry the substrate with a stream of nitrogen gas.
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Treat the substrate with an oxygen plasma or a Piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To improve the performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane for a specified time, followed by rinsing and annealing.
-
-
This compound Film Deposition (Solution-Shearing):
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Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration.
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Place the substrate on a heated stage set to a desired temperature.
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Position a shearing blade (e.g., a glass slide) at a small angle and a set gap above the substrate.
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Dispense a small volume of the this compound solution in the gap between the blade and the substrate.
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Move the blade at a constant, slow speed across the substrate to deposit a uniform thin film.
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Anneal the film on a hotplate at a carefully controlled temperature to promote solvent evaporation and improve crystallinity.
-
-
Source and Drain Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
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Deposit a thin adhesion layer of chromium or titanium (e.g., 5 nm) followed by a layer of gold (e.g., 50 nm) via thermal evaporation or e-beam evaporation.
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Electrical Characterization
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Setup: Place the fabricated transistor on a probe station in a dark, electrically shielded environment.
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Connections: Connect the source, drain, and gate terminals to a semiconductor parameter analyzer.
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Output Characteristics:
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Apply a constant gate voltage (V_G), starting from 0 V and stepping to more negative values (e.g., -20 V, -40 V, -60 V).
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For each V_G, sweep the drain voltage (V_D) from 0 V to a negative value (e.g., -60 V) and measure the drain current (I_D).
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Plot I_D vs. V_D for each V_G.
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Transfer Characteristics:
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Apply a constant, high drain voltage (e.g., V_D = -60 V) to operate the transistor in the saturation regime.
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Sweep the gate voltage (V_G) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure the drain current (I_D).
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Plot I_D and the square root of I_D vs. V_G. The mobility can be extracted from the slope of the (I_D)^1/2 vs. V_G plot in the saturation region. The on/off ratio is the ratio of the maximum to the minimum drain current.
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Visualizing Troubleshooting and Workflows
Troubleshooting Flowchart for Low Current
References
Tpt-ttf degradation pathways and stabilization methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tpt-ttf (Tetrakis(pentylthio)tetrathiafulvalene).
Disclaimer
Due to limited publicly available data on the specific degradation pathways of this compound, this guide is based on the known chemical properties of the parent molecule, tetrathiafulvalene (TTF), and its derivatives. The information provided should be used as a general guideline for experimental troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has changed color from yellow to brown/dark green. What could be the cause?
A1: A color change in your this compound solution is often an indication of oxidation. This compound, like other tetrathiafulvalene (TTF) derivatives, is an electron-donating molecule that can be oxidized to form stable radical cations (TTF•⁺) and dications (TTF²⁺). These oxidized species are often colored.
-
Troubleshooting Steps:
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Check Solvent Purity: Ensure you are using high-purity, degassed solvents. Dissolved oxygen can act as an oxidizing agent.
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Inert Atmosphere: Handle this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
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Light Exposure: Protect your samples from light, as photo-oxidation can occur. Use amber vials or cover your glassware with aluminum foil.
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Contaminants: The presence of acidic impurities or trace metals in your reaction mixture can catalyze oxidation.
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Q2: I am observing unexpected peaks in my analytical results (e.g., HPLC, Mass Spectrometry). Could this be due to this compound degradation?
A2: Yes, the appearance of unexpected peaks is a strong indicator of degradation. The primary degradation pathway for TTF derivatives is oxidation, which would result in species with different retention times and mass-to-charge ratios.
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Troubleshooting Steps:
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Analyze Standards: Run a fresh, carefully prepared standard of this compound to confirm its retention time and mass spectrum.
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Identify Degradation Products: The primary degradation products would likely be the radical cation (this compound•⁺) and the dication (this compound²⁺). Check your mass spectrometry data for ions corresponding to these species.
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Review Experimental Conditions: Assess your experimental setup for potential sources of oxidation, as mentioned in Q1.
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Q3: What are the best practices for storing this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of this compound.
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Stabilization Methods:
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Solid Storage: Store solid this compound in a tightly sealed container, in a desiccator, under an inert atmosphere, and protected from light. Storage at low temperatures (-20°C) is recommended.
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Solution Storage: If you need to store this compound in solution, use deoxygenated solvents and store the solution under an inert atmosphere at low temperatures. However, preparing fresh solutions is always the best practice.
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Quantitative Data Summary
The following table summarizes factors that can influence the stability of this compound, based on the general behavior of TTF derivatives.
| Factor | Influence on Stability | Recommended Practice |
| Oxygen | High | Handle under inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Light | Moderate | Store in amber vials or protect from light. |
| Temperature | Moderate | Store at low temperatures (e.g., -20°C). |
| pH | High | Avoid acidic conditions which can promote oxidation. |
| Solvent | Moderate | Use high-purity, aprotic solvents. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a general method to evaluate the stability of this compound under specific experimental conditions using UV-Vis spectroscopy, as the formation of the radical cation often results in a distinct color change and new absorption bands.
-
Preparation of this compound Solution:
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Prepare a stock solution of this compound of known concentration in a high-purity, deoxygenated solvent (e.g., acetonitrile, dichloromethane) inside a glovebox or under a stream of inert gas.
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-
Experimental Setup:
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Divide the stock solution into several amber vials.
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Expose the vials to different conditions you want to test (e.g., air exposure vs. inert atmosphere, light vs. dark, room temperature vs. 4°C).
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Data Collection:
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At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
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Record the UV-Vis spectrum of each aliquot. Monitor for the appearance of new absorption bands, which may indicate the formation of the this compound radical cation.
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-
Data Analysis:
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Plot the change in absorbance at a specific wavelength corresponding to the degradation product over time to determine the rate of degradation under each condition.
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Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Enhancing the Performance of Tetrathiafulvalene (TTF)-Based Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrathiafulvalene (TTF)-based devices. The information is designed to help you overcome common experimental challenges and enhance the performance of your devices.
Frequently Asked Questions (FAQs)
Q1: What is tetrathiafulvalene (TTF) and why is it used in our devices?
A1: Tetrathiafulvalene (TTF) is an organic compound known for its strong electron-donating properties. It can exist in three stable redox states, making it an excellent component for various electrochemical applications, including biosensors, electrochromic devices, and organic electronics.[1] Its ability to mediate electron transfer is crucial for the functionality of many sensing and switching devices.
Q2: What are the key performance parameters I should monitor for my TTF-based device?
A2: The key performance parameters depend on the specific application. For electrochromic devices, you should monitor the maximum transmittance difference (ΔTmax), coloration efficiency (η), and response time.[2][3][4] For biosensors, critical parameters include sensitivity, linearity of the response, limit of detection (LOD), response time, and stability over time.[5]
Q3: How does the concentration of TTF affect device performance?
A3: TTF concentration is a critical factor. In electrochromic devices, a low concentration can lead to insufficient coloration and a small transmittance difference.[2][3][4] Conversely, a concentration that is too high can lead to the agglomeration of TTF molecules, causing irreversible electrochemical transitions.[2][3][4] It is essential to optimize the TTF concentration for your specific system to achieve high contrast and reversible behavior.
Q4: My TTF-based biosensor is showing a weak or no signal. What are the possible causes?
A4: A weak or absent signal in a TTF-based biosensor can stem from several issues:
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Improper Immobilization of Biorecognition Element: Ensure that the enzyme or other biological component is correctly immobilized on the electrode surface.
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Inactive Enzyme: The enzyme may have denatured due to improper pH, temperature, or storage conditions.
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Low TTF Mediator Concentration: Insufficient TTF will result in inefficient electron transfer from the enzyme to the electrode.
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Electrode Fouling: The electrode surface may be contaminated or passivated, preventing efficient electron transfer.
Q5: What is the typical operational lifetime of a TTF-based biosensor, and how can I extend it?
A5: The operational lifetime can vary significantly depending on the specific design and operating conditions. For some L-lactate biosensors, a stable response has been observed for over 30 days when stored at 4°C.[5] To extend the lifetime, it is crucial to store the sensor under optimal conditions (e.g., correct temperature and pH buffer) and to prevent fouling of the electrode surface during measurements.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with TTF-based devices.
Issue 1: Irreversible Color Change in Electrochromic Devices
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Symptom: The device changes color upon applying a voltage but fails to return to its original transparent state.
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Probable Cause: The concentration of TTF in the electrolyte is too high, leading to the agglomeration of TTF molecules.[2][3][4]
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Troubleshooting Steps:
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Prepare a new electrolyte solution with a lower concentration of TTF.
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Systematically test a range of concentrations to find the optimal balance between high optical contrast and reversible switching.
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Refer to the table below for an example of how TTF concentration can impact device performance.
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Issue 2: Low Sensitivity in a TTF-Based Biosensor
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Symptom: The biosensor shows a very small change in current in response to the target analyte.
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Probable Cause: Inefficient electron transfer between the enzyme, the TTF mediator, and the electrode.
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Troubleshooting Steps:
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Optimize TTF Concentration: Ensure the concentration of the TTF mediator is sufficient.
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Check Enzyme Activity: Verify that the enzyme is active and has not been denatured.
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Improve Electrode Surface: Consider modifying the electrode surface to enhance the immobilization of the enzyme and facilitate electron transfer. For example, using an overoxidized polypyrrole film can provide a suitable substrate.[6]
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Verify Operating Conditions: Ensure the pH and temperature of the measurement buffer are optimal for the enzyme's activity.[5]
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Issue 3: Signal Instability and Drift
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Symptom: The baseline signal of the device is not stable, or the signal drifts over time.
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Probable Cause:
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Leaching of the TTF mediator from the electrode matrix.
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Degradation of the enzyme or other biological components.
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Fouling of the electrode surface by sample components or reaction byproducts.
-
-
Troubleshooting Steps:
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Improve Mediator Immobilization: Use a different immobilization technique or a modified electrode material to better retain the TTF.
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Implement a Protective Layer: An outer membrane can sometimes be used to protect the electrode surface from fouling.
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Pre-treat Samples: If working with complex samples like milk or blood, consider a pre-treatment step to remove potentially interfering substances.[5]
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Data Presentation: Performance Metrics
The following table summarizes the effect of TTF concentration on the performance of a WO3-based electrochromic device as an example.
| TTF Concentration (M) | Maximum Transmittance Difference (ΔTmax) | Coloration Efficiency (η) (cm²/C) | Reversibility |
| 0.01 | ~34.2% | ~59.6 | Reversible |
| 0.03 | High | High | Reversible |
| 0.05 | ~93.7% | ~74.5 | Irreversible |
Data synthesized from multiple sources for illustrative purposes.[2][3][4]
Experimental Protocols
Protocol 1: Fabrication of a TTF-Mediated L-Lactate Biosensor
This protocol describes the basic steps for creating an amperometric biosensor for L-lactate detection.
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Electrode Preparation:
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Prepare a carbon paste by thoroughly mixing graphite powder with a mineral oil binder.
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Pack the paste into the cavity of an electrode holder and smooth the surface.
-
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Enzyme and Mediator Immobilization:
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Adsorb L-lactate oxidase and TTF onto the surface of the carbon paste electrode.
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Retain the enzyme and mediator on the electrode surface by electropolymerizing a thin film of a suitable monomer, such as 1,3-phenylenediamine-resorcinol.[5]
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-
Measurement:
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Perform amperometric measurements in a buffer solution at the optimal pH for the enzyme (e.g., pH 7.0).[5]
-
Apply a constant potential and record the current change upon the addition of the sample containing L-lactate.
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Protocol 2: Characterization of TTF Derivatives using Cyclic Voltammetry
Cyclic voltammetry (CV) is essential for characterizing the redox behavior of TTF and its derivatives.
-
Electrochemical Cell Setup:
-
Electrolyte Preparation:
-
CV Measurement:
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Scan the potential within a range that covers the redox potentials of the TTF derivative.
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The resulting voltammogram will show characteristic oxidation and reduction peaks, providing information about the redox potentials and electrochemical reversibility.
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Visualizations
Experimental Workflow for Biosensor Fabrication and Measurement
A flowchart illustrating the key steps in fabricating and using a TTF-based biosensor.
Signaling Pathway for a TTF-Mediated Amperometric Biosensor
Electron transfer pathway in a TTF-mediated biosensor, from analyte recognition to signal generation.
References
- 1. Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Tetrathiafulvalene: effective organic anodic materials for WO3-based electrochromic devices - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrathiafulvalene: effective organic anodic materials for WO3-based electrochromic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A disposable, reagentless, third-generation glucose biosensor based on overoxidized poly(pyrrole)/tetrathiafulvalene-tetracyanoquinodimethane composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrocatalytic Behavior of Tetrathiafulvalene (TTF) and Extended Tetrathiafulvalene (exTTF) [FeFe] Hydrogenase Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Recombinant Protein Purification
Disclaimer: The term "Tpt-ttf" does not correspond to a standardly recognized protein in the available scientific literature. This guide provides troubleshooting advice and protocols applicable to general recombinant protein purification, which can be adapted for your specific protein of interest.
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of recombinant proteins. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in a clear and accessible manner to help you optimize your purification workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the expression and purification of your target protein.
Q1: I am observing very low or no expression of my target protein. What are the possible causes and solutions?
Low or no protein expression is a common hurdle. Several factors could be at play, from the expression vector to the culture conditions.
Possible Causes:
-
Suboptimal codon usage: The codons in your gene of interest may not be optimal for the expression host (e.g., E. coli).
-
Toxicity of the target protein: The expressed protein may be toxic to the host cells, leading to cell death or reduced growth.
-
Inefficient induction: The concentration of the inducing agent (e.g., IPTG) or the timing and temperature of induction may not be optimal.
-
Plasmid instability: The expression plasmid may be unstable, leading to its loss from the host cells over time.
-
Protein degradation: The target protein may be susceptible to degradation by host cell proteases.
Troubleshooting Strategies:
-
Codon Optimization: Synthesize a version of your gene with codons optimized for your expression host.
-
Use a different expression strain: Some E. coli strains, like BL21(DE3)pLysS, are designed to handle toxic proteins by reducing basal expression.
-
Optimize induction conditions:
-
Add protease inhibitors: Include protease inhibitors in your lysis buffer to prevent protein degradation.[3]
-
Check plasmid integrity: Isolate the plasmid from your expression culture and verify its integrity by restriction digest or sequencing.
Q2: My protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
Inclusion bodies are dense aggregates of misfolded protein.[4] While recovering protein from inclusion bodies is possible, optimizing for soluble expression is often more efficient.
Strategies to Enhance Protein Solubility:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can promote proper folding.[2]
-
Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.
-
Co-express Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
-
Modify Culture Medium: Supplementing the growth medium with co-solvents like glycerol or osmolytes like sorbitol can sometimes improve protein solubility.
-
Optimize Lysis Buffer: The composition of the lysis buffer is critical for maintaining protein solubility after cell disruption.[2]
Data and Protocols
Table 1: Common Lysis Buffer Additives to Improve Protein Solubility and Stability
| Additive | Typical Concentration | Purpose |
| NaCl | 150-500 mM | Reduces non-specific electrostatic interactions.[5] |
| Glycerol | 5-20% | Stabilizes proteins and prevents aggregation.[4] |
| Non-ionic Detergents (e.g., Triton X-100, Tween-20) | 0.1-1% | Helps to solubilize membrane proteins and can reduce non-specific hydrophobic interactions.[5][6] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-10 mM | Prevents oxidation and the formation of incorrect disulfide bonds.[3] |
| Protease Inhibitor Cocktail | As recommended by manufacturer | Prevents degradation of the target protein by host cell proteases.[3] |
| DNase I | 5-10 µg/mL | Reduces the viscosity of the cell lysate by digesting released nucleic acids.[5] |
| Lysozyme | 0.1-1 mg/mL | Aids in the enzymatic lysis of bacterial cells. |
Experimental Protocol: Purification of a His-tagged Protein using Immobilized Metal Affinity Chromatography (IMAC)
This protocol provides a general procedure for purifying a recombinant protein with a polyhistidine tag (His-tag) from an E. coli cell lysate.
1. Cell Lysis: a. Thaw the frozen cell pellet (from a 1 L culture) on ice. b. Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF). c. Lyse the cells by sonication on ice. Perform short bursts (e.g., 20 seconds) followed by cooling periods (e.g., 40 seconds) to prevent overheating and protein denaturation.[1][3] d. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble proteins.[1] e. Carefully collect the supernatant, which contains the soluble protein fraction. Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining particulate matter.[1][3]
2. Affinity Chromatography: a. Equilibrate the IMAC column (e.g., Ni-NTA or Co-Talon resin) with 5-10 column volumes (CV) of Lysis Buffer. b. Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding of the His-tagged protein to the resin. c. Wash the column with 10-20 CV of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. d. Elute the target protein with 5-10 CV of Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[1] Collect fractions of 0.5-1 mL.
3. Analysis of Purified Protein: a. Analyze the collected fractions by SDS-PAGE to assess purity and estimate the molecular weight of the eluted protein. b. Determine the protein concentration of the purest fractions using a method such as the Bradford assay or by measuring absorbance at 280 nm. c. For long-term storage, dialyze the purified protein into a suitable storage buffer (e.g., containing glycerol) and store at -80°C.
Visual Guides
Workflow for Recombinant Protein Purification
Caption: A general workflow for recombinant protein expression and purification.
Troubleshooting Low Protein Yield
Caption: A decision tree for troubleshooting low protein yield.
Factors Contributing to Protein Aggregation
Caption: Key factors that can lead to protein aggregation during purification.
References
- 1. Protein Expression and Purification [protocols.io]
- 2. High‐Throughput Pipeline for Protein Expression and Solubility Profiling Using Synthetically Generated Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. Troubleshooting Purification Methods [sigmaaldrich.com]
Technical Support Center: Tpt-ttf (Tetrakis(pentylthio)tetrathiafulvalene)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Tpt-ttf in the presence of air and moisture. Find troubleshooting tips for common experimental issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, or Tetrakis(pentylthio)tetrathiafulvalene, is an organic semiconductor material. It is a derivative of tetrathiafulvalene (TTF), a class of molecules known for their electron-donating properties. This compound and similar TTF derivatives are utilized in various research and development areas, including molecular electronics, organic field-effect transistors (OFETs), and sensors.
Q2: How stable is this compound to air and moisture?
Tetrathiafulvalene and its derivatives are generally susceptible to oxidation in the presence of air (oxygen) and moisture. The central double bond of the TTF core is electron-rich and can be oxidized to form a radical cation (TTF•⁺) and subsequently a dication (TTF²⁺). While these oxidized states can be stable, uncontrolled oxidation due to air and moisture exposure can lead to the degradation of the material and affect experimental outcomes. The alkylthio substituents in this compound can influence its stability, but it should generally be handled as an air- and moisture-sensitive compound.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound due to oxidation is often accompanied by a color change. The neutral this compound solution is typically yellow. Upon oxidation to the radical cation, the solution may turn green or brown, and further oxidation to the dication can result in a different color or a colorless solution. The formation of insoluble precipitates can also be an indication of degradation.
Q4: How should this compound be handled and stored to minimize degradation?
To ensure the stability of this compound, the following handling and storage procedures are recommended:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.
-
Handling: All manipulations of this compound, both in solid form and in solution, should be carried out in a glovebox or under a continuous flow of an inert gas. Use dry, deoxygenated solvents for preparing solutions.
-
Protection from Light: Exposure to light, especially UV light, can accelerate degradation. It is advisable to work in a dimly lit environment and store solutions in amber vials or vials wrapped in aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its instability in air and moisture.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results (e.g., in electronic measurements). | Degradation of the this compound sample due to exposure to air and moisture. | Ensure all handling and processing steps are performed under a strict inert atmosphere. Use freshly prepared solutions from a properly stored stock of this compound. Consider re-purifying the this compound if significant degradation is suspected. |
| Unexpected color changes in this compound solutions. | Oxidation of this compound to its radical cation or dication. | This indicates the presence of oxygen or other oxidizing agents. Immediately purge the solution with an inert gas. If the color change persists, the solvent may be contaminated with peroxides or other impurities. Use freshly distilled or commercially available anhydrous, deoxygenated solvents. |
| Formation of precipitates in this compound solutions. | Degradation products may have lower solubility. | Filter the solution under inert conditions to remove the precipitate. However, the presence of precipitates is a strong indicator of significant degradation, and it is recommended to prepare a fresh solution. |
| Poor device performance (e.g., low mobility in OFETs). | The presence of oxidized this compound species can act as charge traps, hindering charge transport. | Re-evaluate the entire fabrication process to identify and eliminate any potential sources of air or moisture exposure. Ensure the substrate and all other materials used are thoroughly dried. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Air by UV-Vis Spectroscopy
This protocol outlines a method to monitor the degradation of this compound when exposed to ambient air using UV-Vis spectroscopy.
Materials:
-
This compound
-
Anhydrous, deoxygenated spectroscopic grade solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (argon or nitrogen)
-
Glovebox or Schlenk line
-
UV-Vis spectrophotometer
-
Quartz cuvettes with airtight stoppers
Procedure:
-
Preparation of Stock Solution: Inside a glovebox, prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Initial Spectrum: Transfer a portion of the stock solution to an airtight quartz cuvette inside the glovebox. Seal the cuvette and take it out of the glovebox. Immediately record the UV-Vis spectrum. This will be the spectrum at time t=0. The spectrum of neutral this compound should show characteristic absorption bands.
-
Exposure to Air: Prepare several identical samples in separate cuvettes. Expose these cuvettes to ambient air by removing the stoppers for a defined period (e.g., 1, 5, 15, 30, 60 minutes). After the designated exposure time, immediately seal the cuvettes.
-
Spectroscopic Measurements: Record the UV-Vis spectrum for each sample after its respective exposure time.
-
Data Analysis: Compare the spectra over time. The degradation of this compound will be indicated by a decrease in the intensity of the absorption bands corresponding to the neutral form and the appearance of new bands corresponding to the oxidized species (radical cation and dication). The rate of degradation can be quantified by monitoring the change in absorbance at a specific wavelength.
Protocol for Electrochemical Characterization of this compound Stability using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to assess the redox stability of this compound.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Electrochemical cell
-
Inert gas (argon or nitrogen)
Procedure:
-
Electrolyte Solution Preparation: Inside a glovebox, prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆).
-
Sample Preparation: Add a known amount of this compound to the electrolyte solution to achieve the desired concentration (e.g., 1 mM).
-
Electrochemical Measurement: Assemble the electrochemical cell with the three electrodes and the this compound solution inside the glovebox. Seal the cell and connect it to the potentiostat.
-
Initial CV Scan: Purge the solution with the inert gas for at least 15 minutes before the measurement. Record the cyclic voltammogram. The CV of a stable this compound sample should show two reversible one-electron oxidation waves.
-
Air Exposure and Monitoring: To test for air stability, carefully introduce a small amount of air into the electrochemical cell and record the CV at different time intervals.
-
Data Analysis: Changes in the CV upon exposure to air, such as a decrease in the peak currents, a shift in the peak potentials, or the loss of reversibility of the redox waves, indicate degradation of the this compound.
Visualizations
Caption: Simplified pathway of this compound degradation in the presence of air and moisture.
Caption: General workflow for assessing the stability of this compound.
Technical Support Center: Refinement of Tpt-ttf (TTF-TCNQ) Deposition Parameters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrathiafulvalene-tetracyanoquinodimethane (TTF-TCNQ), a prominent organic charge-transfer complex. The information provided is intended to assist in the refinement of deposition parameters to achieve high-quality thin films for various applications.
Frequently Asked Questions (FAQs)
Q1: What is Tpt-ttf (TTF-TCNQ)?
Tetrathiafulvalene (TTF) and tetracyanoquinodimethane (TCNQ) form a charge-transfer complex that exhibits high electrical conductivity. This organic semiconductor is of interest for applications in flexible and bendable electronic devices.
Q2: What are the common deposition methods for TTF-TCNQ thin films?
The most common methods for depositing TTF-TCNQ thin films are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). Solution-based techniques, such as solution shearing and drop-casting, are also used, particularly for the fabrication of nanostructures like nanowires.
Q3: What are the key parameters influencing the quality of TTF-TCNQ films?
The quality of TTF-TCNQ films is highly dependent on several parameters, including:
-
Substrate Material and Temperature: The choice of substrate and its temperature during deposition significantly impact the film's crystallinity, morphology, and orientation.
-
Deposition Rate: The rate at which the material is deposited affects grain size and film uniformity.
-
Pressure: The base pressure in the deposition chamber is crucial for preventing contamination and ensuring film purity.
-
Source Temperature (for PVD/CVD): The temperature of the TTF and TCNQ precursor materials determines their evaporation rates and the stoichiometry of the resulting film.
-
Solvent and Concentration (for solution-based methods): The choice of solvent and the concentration of the TTF and TCNQ solution influence the morphology and quality of solution-processed films.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of TTF-TCNQ thin films.
Problem 1: Poor Film Adhesion
-
Possible Cause: Incompatible substrate surface or improper substrate cleaning.
-
Solution:
-
Ensure the substrate is thoroughly cleaned to remove any organic residues or particulates. Standard cleaning procedures involving sonication in solvents like acetone, and isopropanol, followed by drying with nitrogen gas are recommended.
-
Consider using an adhesion layer, such as a thin layer of chromium or aluminum, especially when depositing on metal electrodes like platinum.
-
Surface treatments, such as plasma etching or rubbing the substrate, can improve adhesion and promote ordered film growth.
-
Problem 2: Low or Inconsistent Electrical Conductivity
-
Possible Causes:
-
Poor crystallinity or amorphous film growth.
-
Non-stoichiometric ratio of TTF to TCNQ.
-
Presence of impurities or defects in the film.
-
Film thickness outside the optimal range.
-
-
Solutions:
-
Optimize the substrate temperature during deposition. For substrates like KBr and NaCl, the formation of highly oriented crystalline areas is sensitive to temperature.
-
Carefully control the evaporation rates of TTF and TCNQ sources in PVD/CVD to achieve a 1:1 stoichiometry.
-
Maintain a high vacuum (low base pressure) during deposition to minimize the incorporation of impurities.
-
Aim for a film thickness of around 150 nm, as this has been reported to yield the highest conductivity.
-
Problem 3: Rough or Non-Uniform Film Morphology
-
Possible Causes:
-
Inappropriate substrate temperature.
-
High deposition rate.
-
Unsuitable substrate material.
-
-
Solutions:
-
Systematically vary the substrate temperature to find the optimal conditions for smooth film growth.
-
Reduce the deposition rate to allow for better molecular ordering on the substrate.
-
Experiment with different substrates. For example, rubbing a glass substrate has been shown to produce flatter films. Using substrates like NaCl(100) can also promote the growth of oriented films.
-
Problem 4: Cracks, Pinholes, or Other Film Defects
-
Possible Causes:
-
Particulate contamination on the substrate.[1]
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Stress in the film due to thermal mismatch with the substrate.
-
High deposition rate.
-
-
Solutions:
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Implement stringent substrate cleaning protocols and work in a cleanroom environment to minimize particulate contamination.
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Optimize the geometry within the coating chamber to reduce the likelihood of particulates falling on the substrate.[2]
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Consider using a passivating layer, such as a thin polymer film, to isolate defects and improve device performance.
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Slowly cool the substrate after deposition to minimize thermal stress.
-
Problem 5: Difficulty in Achieving Desired Crystal Orientation
-
Possible Causes:
-
Inappropriate substrate choice.
-
Sub-optimal substrate temperature.
-
-
Solutions:
-
Utilize crystalline substrates with lattice parameters that can template the growth of TTF-TCNQ. Alkali halides like NaCl and KBr are commonly used.
-
Systematically adjust the substrate temperature, as the degree of orientation is highly dependent on this parameter.
-
Experimental Protocols
Protocol 1: Physical Vapor Deposition (PVD) of TTF-TCNQ Thin Films
-
Substrate Preparation:
-
Clean the desired substrate (e.g., Si/SiO2, glass, NaCl) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Optional: For improved adhesion and orientation, an adhesion layer (e.g., 5 nm Cr) can be pre-deposited.
-
-
Deposition Chamber Setup:
-
Load high-purity TTF and TCNQ powders into separate crucibles in a high-vacuum thermal evaporation system.
-
Mount the cleaned substrate onto the substrate holder.
-
Evacuate the chamber to a base pressure of at least 2 x 10⁻⁴ Pa.
-
-
Deposition Process:
-
Heat the substrate to the desired temperature (e.g., in the range of room temperature to 100°C).
-
Independently heat the TTF and TCNQ crucibles to achieve the desired evaporation rates. A typical TCNQ flux rate is in the range of 0.04–0.06 nm/s. The TTF crucible temperature should be carefully controlled (e.g., 62.1–62.4 °C) to achieve a 1:1 stoichiometric ratio. An optimal evaporation temperature for the pre-mixed TTF-TCNQ powder has been reported to be 115 °C.[3]
-
Monitor the film thickness using a quartz crystal microbalance.
-
Co-deposit TTF and TCNQ onto the substrate until the desired film thickness is reached (e.g., 150 nm).
-
-
Post-Deposition:
-
Allow the substrate to cool down to room temperature before venting the chamber.
-
Remove the substrate for characterization.
-
Protocol 2: Solution-Based Deposition of TTF-TCNQ Nanowires
-
Substrate Preparation:
-
Use a substrate that can induce oriented growth, such as a stainless steel conversion coating (SSCC).
-
Clean the substrate as described in the PVD protocol.
-
-
Solution Preparation:
-
Prepare separate saturated solutions of TTF and TCNQ in a suitable organic solvent (e.g., acetonitrile).
-
-
Deposition Process (Dipping Method):
-
Successively dip the prepared substrate into the TTF and TCNQ solutions.
-
Allow the solvent to evaporate between dips.
-
Repeat the dipping process until a visible film of nanowires is formed.
-
-
Post-Deposition:
-
Gently rinse the substrate with the pure solvent to remove any excess, non-crystalline material.
-
Dry the substrate with a stream of nitrogen gas.
-
The resulting nanowires can be separated from the surface for further characterization and device fabrication.
-
Data Tables
Table 1: Physical Vapor Deposition (PVD) Parameters for TTF-TCNQ
| Parameter | Value/Range | Effect on Film Quality |
| Substrate Material | Si/SiO₂, Glass, NaCl, KBr | Influences crystallinity and orientation. Alkali halides can template epitaxial growth. |
| Substrate Temperature | Room Temp. - 100°C | Affects morphology and crystal orientation. Lower temperatures can reduce the size of oriented domains on some substrates. |
| Base Pressure | < 2 x 10⁻⁴ Pa | High vacuum is essential to prevent contamination and ensure film purity. |
| TTF Source Temperature | ~62°C | Controls the evaporation rate of TTF. Must be balanced with TCNQ rate for 1:1 stoichiometry. |
| TCNQ Source Temperature | Variable | Controls the evaporation rate of TCNQ. |
| Combined TTF-TCNQ Evaporation Temperature | 115 °C (optimal)[3] | A single source evaporation of pre-synthesized TTF-TCNQ powder. |
| Deposition Rate | 0.04 - 0.1 nm/s | Slower rates generally lead to better crystallinity and more uniform films. |
| Film Thickness | 100 - 200 nm (150 nm optimal) | Conductivity is thickness-dependent, with a maximum around 150 nm. |
Table 2: Solution-Based Deposition Parameters for TTF-TCNQ
| Parameter | Value/Range | Effect on Film Quality |
| Solvent | Acetonitrile, Dichloromethane | Solvent choice affects solubility and evaporation rate, influencing crystal growth. |
| Concentration | Saturated Solutions | Higher concentrations can lead to faster growth but may result in less ordered structures. |
| Substrate | Stainless Steel Conversion Coating | Can induce the formation of nanowires. |
| Deposition Method | Dipping, Drop-casting | Method influences the morphology of the resulting nanostructures. |
Table 3: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Poor Adhesion | Substrate contamination, incompatible surface | Thorough substrate cleaning, use of adhesion layers (Cr, Al). |
| Low Conductivity | Poor crystallinity, non-stoichiometry, impurities | Optimize substrate temperature, control evaporation rates, maintain high vacuum. |
| Rough Morphology | High deposition rate, sub-optimal substrate temp. | Reduce deposition rate, optimize substrate temperature, try different substrates. |
| Film Defects | Particulate contamination, thermal stress | Cleanroom environment, slow cooling after deposition, use of passivating layers. |
| Poor Orientation | Inappropriate substrate, sub-optimal temperature | Use crystalline substrates (NaCl, KBr), optimize substrate temperature. |
Diagrams
References
Validation & Comparative
Validating the Purity of Synthesized Tpt-ttf: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of methods to validate the purity of Tetrakis(pentylthio)tetrathiafulvalene (Tpt-ttf), a key component in the field of organic electronics. This document outlines standard analytical techniques, presents a comparative analysis with alternative electron donor molecules, and provides detailed experimental protocols.
Purity Validation of this compound: A Multi-faceted Approach
The validation of purity for synthesized this compound necessitates a combination of chromatographic and spectroscopic techniques to ensure the absence of impurities that could compromise its performance in electronic devices.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of this compound. A high-purity sample will exhibit a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities. The purity is quantified by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any organic impurities. The proton NMR spectrum should show the characteristic signals for the pentylthio chains and the tetrathiafulvalene core, with integrations corresponding to the expected number of protons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. A high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the this compound molecule (C₂₆H₄₄S₈).
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and sulfur in the sample. The experimentally determined percentages should closely match the theoretically calculated values for the molecular formula of this compound.
Comparison with Alternative Electron Donors
This compound is a member of the tetrathiafulvalene (TTF) family of organic electron donors, which are widely used in organic field-effect transistors (OFETs). Its performance is often benchmarked against other TTF derivatives and other classes of organic semiconductors.
| Compound | Key Features | Typical Purity Validation Methods |
| This compound | Good solubility in organic solvents, solution-processable. | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |
| Dibenzotetrathiafulvalene (DB-TTF) | Higher charge carrier mobility in single crystals. | Sublimation for purification, X-ray crystallography for structure confirmation. |
| Pentacene | High charge carrier mobility, well-studied benchmark material. | Sublimation, HPLC, X-ray diffraction. |
| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | A widely used polymeric semiconductor, processed from solution. | Gel Permeation Chromatography (GPC) for molecular weight distribution, NMR. |
Experimental Protocols
Synthesis and Purification of this compound
A common synthetic route to this compound involves the coupling of 4,5-bis(pentylthio)-1,3-dithiole-2-thione in the presence of a phosphite reagent.
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system such as a hexane/dichloromethane mixture.
Purity Validation Workflow
A Comparative Guide to Tetrathiafulvalene (TTF) Derivatives for Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of high-performance organic field-effect transistors (OFETs) has led to the exploration of a vast array of organic semiconductors. Among these, tetrathiafulvalene (TTF) and its derivatives have emerged as a promising class of materials due to their excellent electron-donating properties and the ability to form ordered structures conducive to efficient charge transport. This guide provides a comparative overview of the performance of various TTF derivatives in OFETs, with a focus on key performance metrics, experimental protocols for device fabrication, and the underlying charge transport mechanisms.
While the term "TPT-TTF" was specifically investigated, a significant body of literature with detailed performance data for a compound explicitly named "this compound" (2-(thiophen-2-yl)-5-(2-thienyl)tetrathiafulvalene) in the context of OFETs could not be readily identified in peer-reviewed publications. Therefore, this guide will focus on a selection of well-characterized and high-performing TTF derivatives for which substantial experimental data is available, providing a robust comparison for researchers in the field.
Performance Comparison of TTF Derivatives in OFETs
The performance of OFETs is primarily evaluated based on three key parameters: field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of several notable TTF derivatives.
| TTF Derivative | Abbreviation | Device Structure | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Dibenzo-tetrathiafulvalene | DB-TTF | Single-Crystal | 0.1 - 1.0[1][2] | ~10⁶ | Not Reported |
| Dithiophene-tetrathiafulvalene | DT-TTF | Single-Crystal | up to 1.4[1] | >10⁵ | Not Reported |
| Bis(thieno)tetrathiafulvalene | BTT-TTF | Thin-Film | ~10⁻³ - 10⁻² | ~10³ - 10⁴ | Not Reported |
| Pyrazino-fused TTF | Thin-Film | 0.64 | 3.3 x 10⁵ | Not Reported | |
| Phenyl-substituted TTF | Thin-Film | 0.11 | Not Reported | Not Reported |
Molecular Structures of Key TTF Derivatives
The chemical structure of the TTF core and its substituents plays a crucial role in determining the material's electronic properties and solid-state packing, which in turn dictates the OFET performance.
References
A Comparative Analysis of Dibenzo-Tetrathiafulvalene (DB-TTF) and Pentacene Performance in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of two prominent p-type organic semiconductors: Dibenzo-tetrathiafulvalene (DB-TTF) and Pentacene. Both materials are benchmarks in the field of organic electronics, particularly for their application in Organic Field-Effect Transistors (OFETs). This document summarizes their key performance metrics, outlines detailed experimental protocols for device fabrication and characterization, and presents visual representations of their molecular structures and a typical experimental workflow.
Data Presentation: Performance Metrics
The performance of organic semiconductors is typically evaluated based on several key parameters obtained from the characterization of OFETs. Below is a summary of the reported performance for DB-TTF and Pentacene. It is important to note that these values can vary significantly depending on the specific experimental conditions, device architecture, and fabrication techniques employed.
| Performance Metric | Dibenzo-Tetrathiafulvalene (DB-TTF) | Pentacene |
| Hole Mobility (μ) | 0.1 - 1.0 cm²/Vs[1][2] | 0.1 - 2.0 cm²/Vs |
| On/Off Current Ratio | ~10⁶[2] | 10³ - 10⁷ |
| Stability | Good, devices are reproducible after several weeks[1] | Sensitive to oxidation in air |
| Processing | Solution and vacuum deposition | Primarily vacuum deposition |
Mandatory Visualization
Below are diagrams illustrating the molecular structures of Pentacene and Dibenzo-Tetrathiafulvalene (DB-TTF), and a generalized workflow for the fabrication and characterization of Organic Field-Effect Transistors (OFETs).
Experimental Protocols
The following sections provide detailed methodologies for the fabrication and characterization of OFETs using either DB-TTF or Pentacene as the active semiconductor layer.
Organic Field-Effect Transistor (OFET) Fabrication
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for evaluating organic semiconductors.
a. Substrate Preparation:
-
Substrate Selection: Highly doped silicon wafers (p++ or n++) with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm thick) are commonly used as the substrate and gate dielectric, respectively.
-
Cleaning: The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The cleaned substrates are dried with a stream of nitrogen gas and then baked on a hotplate at 120°C for 30 minutes to remove any residual moisture.
b. Dielectric Surface Modification (Optional but Recommended):
-
Self-Assembled Monolayer (SAM) Treatment: To improve the interface between the dielectric and the organic semiconductor, a SAM is often applied. For p-type semiconductors like Pentacene and DB-TTF, octadecyltrichlorosilane (OTS) is a common choice.
-
Procedure: The cleaned substrates are exposed to an OTS solution (e.g., in toluene or hexane) or vapor in a desiccator for a specified time (e.g., 12-24 hours). After treatment, the substrates are rinsed with the solvent to remove excess OTS and then annealed.
c. Active Layer Deposition:
-
For Pentacene (Vacuum Deposition):
-
Pentacene is deposited onto the prepared substrates via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
The deposition rate is typically maintained at 0.1-0.5 Å/s, and the final film thickness is usually between 30-50 nm, monitored by a quartz crystal microbalance.
-
The substrate temperature can be controlled during deposition to influence the film morphology and crystallinity.
-
-
For Dibenzo-Tetrathiafulvalene (DB-TTF) (Solution or Vacuum Deposition):
-
Solution Deposition (e.g., Drop-casting): A solution of DB-TTF in a suitable organic solvent (e.g., chlorobenzene, toluene) is prepared. A small volume of the solution is dropped onto the substrate and allowed to dry slowly in a solvent-saturated atmosphere to promote crystal growth.
-
Vacuum Deposition: Similar to pentacene, DB-TTF can be thermally evaporated under high vacuum.
-
d. Source and Drain Electrode Deposition:
-
Material: Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection into p-type organic semiconductors. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.
-
Patterning: The electrodes are deposited through a shadow mask to define the channel length (L) and width (W) of the transistor.
-
Deposition: The metal is deposited by thermal or electron-beam evaporation to a thickness of 50-100 nm.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured to extract key performance parameters.
a. Electrical Measurements:
-
Instrumentation: A semiconductor parameter analyzer or a combination of source-measure units is used to apply voltages and measure currents.
-
Environment: Measurements are typically performed in an inert atmosphere (e.g., nitrogen or argon) or in a vacuum to minimize degradation from ambient air and moisture.
-
Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for various gate-source voltages (V_GS). This provides information about the operating regimes of the transistor.
-
Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant drain-source voltage (V_DS), usually in both the linear and saturation regimes.
b. Calculation of Performance Metrics:
-
Field-Effect Mobility (μ): The mobility is a measure of how quickly charge carriers move through the semiconductor. It is typically calculated from the transfer characteristics in the saturation regime using the following equation: I_D = (W / 2L) * μ * C_i * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage. The mobility can be extracted from the slope of a plot of (I_D)^1/2 versus V_GS.
-
On/Off Current Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer characteristics. It indicates the switching efficiency of the transistor.
-
Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct. It is typically extracted from the x-intercept of the linear fit to the (I_D)^1/2 versus V_GS plot.
c. Stability Testing:
-
Bias Stress Measurement: The stability of the device is assessed by applying a constant gate and drain voltage for an extended period and monitoring the change in drain current over time. A significant decrease in current indicates device instability.
-
Environmental Stability: The device performance is measured initially and then after storage in a specific environment (e.g., ambient air) for a certain duration to evaluate its resistance to degradation.[3] For instance, some studies have shown that the field-effect mobility of certain organic semiconductors can decrease by half and the on/off ratio by two orders of magnitude after just five days in ambient air with ~50% humidity.[3]
References
A Comparative Analysis of Tumor Treating Fields (TTFields) for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tumor Treating Fields (TTFields) with alternative cancer therapies, supported by experimental data from pivotal clinical trials. We will delve into the performance characteristics of TTFields devices, detail the methodologies of key experiments, and visualize the underlying biological and experimental frameworks. This information is intended to provide a comprehensive resource for evaluating the potential of this therapeutic modality in oncology research and development.
Data Presentation: Performance Benchmarking
The efficacy of Tumor Treating Fields has been evaluated in several key clinical trials, primarily for the treatment of glioblastoma (GBM) and other solid tumors. The following tables summarize the quantitative data from these trials, comparing TTFields-based therapies with standard-of-care treatments.
Table 1: NovoTTF-100A System vs. Best Standard of Care in Recurrent Glioblastoma (EF-11 Trial)
| Performance Metric | NovoTTF-100A Monotherapy | Physician's Choice Chemotherapy | p-value |
| Median Overall Survival | 6.6 months | 6.0 months | 0.27 |
| 1-Year Survival Rate | 20% | 20% | N/A |
| Progression-Free Survival at 6 months | 21.4% | 15.1% | 0.13 |
| Tumor Response Rate | 14% | 9.6% | 0.19 |
| Severe Adverse Events | 6% | 16% | 0.022 |
Data sourced from the EF-11 phase III randomized trial.[1][2]
Table 2: Optune® (TTFields) with Temozolomide vs. Temozolomide Alone in Newly Diagnosed Glioblastoma (EF-14 Trial)
| Performance Metric | Optune® + Temozolomide | Temozolomide Alone | Hazard Ratio (HR) |
| Median Overall Survival | 20.9 months | 16.0 months | 0.63 (p=0.001) |
| 2-Year Survival Rate | 43% | 30% | N/A |
| 5-Year Survival Rate | 13% | 5% | N/A |
| Median Progression-Free Survival | 7.1 months | 4.0 months | 0.63 (p=0.001) |
Data from the EF-14 phase III trial, which led to the FDA approval of Optune® for newly diagnosed GBM.[3][4] A meta-analysis of real-world studies has shown a significant improvement in overall survival for patients treated with TTFields therapy.[5]
Table 3: TTFields with Sorafenib in Advanced Hepatocellular Carcinoma (HEPANOVA Trial)
| Performance Metric | TTFields + Sorafenib | Historical Controls (Sorafenib alone) |
| Objective Response Rate (ITT) | 9.5% | ~4.5% |
| Disease Control Rate (evaluable patients) | 76% | 43% - 52% |
| Objective Response Rate (>12 weeks treatment) | 18% | N/A |
| Disease Control Rate (>12 weeks treatment) | 91% | N/A |
Results from the phase 2 pilot HEPANOVA trial.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key clinical trials cited.
EF-14 Trial Protocol (Newly Diagnosed Glioblastoma)
Objective: To evaluate the efficacy and safety of Tumor Treating Fields (TTFields) using the Optune® device in combination with temozolomide (TMZ) compared to TMZ alone in patients with newly diagnosed glioblastoma.[8][9]
Study Design:
-
Phase: III, randomized, open-label.[8]
-
Patient Population: Adult patients with newly diagnosed, supratemporal glioblastoma following maximal safe surgical resection and completion of radiation therapy with concomitant standard of care chemotherapy.[3][9]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either TTFields therapy with maintenance TMZ or maintenance TMZ alone.[10]
-
Intervention:
-
Primary Endpoint: Progression-free survival.[4]
-
Secondary Endpoint: Overall survival.[4]
-
Follow-up: Patients were monitored with MRI scans every two months.
HEPANOVA Trial Protocol (Advanced Hepatocellular Carcinoma)
Objective: To assess the safety and preliminary efficacy of TTFields in combination with sorafenib for the treatment of advanced hepatocellular carcinoma.[11][12]
Study Design:
-
Patient Population: Patients (N=25) with unresectable hepatocellular carcinoma not amenable to local treatment, with an ECOG performance status of 0-2.[11][12] Patients with implanted electronic devices in the torso were excluded.[11][12]
-
Intervention:
-
Primary Endpoint: Overall response rate.[13]
-
Secondary Endpoints: In-field control rate, progression-free survival at 12 months, overall survival rate at 1 year, and toxicity.[11]
-
Follow-up: Clinical follow-up was performed every 4 weeks, with CT or MRI scans every 12 weeks.[11][12]
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of action and experimental workflows associated with Tumor Treating Fields therapy.
Caption: TTFields-induced immune response signaling pathway.[14][15]
Caption: Generalized workflow for a randomized clinical trial of TTFields.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. FDA Approves the NovoTTF-100A System for the Treatment of Patients With Recurrent Glioblastoma Multiforme (GBM) Brain Tumors [prnewswire.com]
- 3. Novocure Announces Optune™ Wearable Device Improves Glioblastoma Survival Rates | Knobbe Martens - JDSupra [jdsupra.com]
- 4. NovoCure Ltd. Announces The EF-14 Phase 3 Clinical Trial Of Tumor Treating Fields In Patients With Newly Diagnosed Glioblastoma Has Been Terminated At The Interim Analysis Due To Early Success - BioSpace [biospace.com]
- 5. ascopubs.org [ascopubs.org]
- 6. novocure.com [novocure.com]
- 7. surgicalroboticstechnology.com [surgicalroboticstechnology.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. A review of tumor treating fields (TTFields): advancements in clinical applications and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Novocure Enrolls Last Patient in HEPANOVA Trial Testing Tumor Treating Fields in Combination with Sorafenib in Advanced Liver Cancer | Novocure.com [cms-admin.novocure.com]
- 14. news-medical.net [news-medical.net]
- 15. New Data Finds Tumor Treating Fields Initiates Downstream Anti-Tumor Response | Novocure.com [cms-admin.novocure.com]
confirming the crystal structure of Tpt-ttf
An in-depth comparison of the crystal structure of Tpt-ttf (tetraphenyl-tetrathiafulvalene) with other tetrathiafulvalene (TTF) derivatives reveals key structural variations that influence their molecular packing and electronic properties. This guide provides a comparative analysis based on available experimental data, focusing on the crystallographic characteristics and their implications for materials science and drug development.
Comparative Analysis of Crystal Structures
The crystal structures of TTF and its derivatives are pivotal in determining their utility in electronic applications. The planarity of the TTF core, the nature of the substituent groups, and the resulting intermolecular interactions dictate the solid-state packing and, consequently, the material's conductivity.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Tetrathiafulvalene (TTF) | Monoclinic | P2₁/c | Molecules stacked along the short b-axis, forming infinite chains through intermolecular S---S interactions. | [1] |
| (DT-TTF)₂[Cu(pds)₂]₃ | - | - | Tetrads of DT-TTF molecules with significant relative displacement. Outer sulfur atoms show slight boat distortion. | [2] |
| (DT-TTF)₂Pt(mnt)₂ | Monoclinic | P2₁/n | Regular segregated stacks of donor and anion molecules. | [3] |
| Phenyl-substituted TTF Derivatives | Varies | Varies | Exhibit various herringbone structures. Good transistor properties are associated with two-dimensional intermolecular interactions where molecules are nearly perpendicular to the substrate. | [4] |
Table 1: Crystallographic Data of TTF and Selected Derivatives. This table summarizes the crystal system, space group, and key structural characteristics of tetrathiafulvalene and some of its derivatives, highlighting the diversity in their solid-state arrangements.
Experimental Protocols for Crystal Structure Determination
The determination of crystal structures for compounds like this compound and its analogs relies on single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within a crystal.
Key Experimental Steps:
-
Crystal Growth: High-quality single crystals are essential for accurate diffraction data. This is often the most challenging step and can be achieved through methods like slow evaporation, vapor diffusion, or thermal gradient techniques.[5]
-
Crystal Mounting and Examination: A suitable crystal is selected, examined under a microscope, and mounted on a goniometer head on the diffractometer.[5]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[6][7] This process involves collecting a series of diffraction images at various crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using various computational methods and refined to best fit the experimental data.[6]
The following diagram illustrates the general workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.
References
- 1. statmodeling.stat.columbia.edu [statmodeling.stat.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
TPT-TTF: An Organic Semiconductor Revolutionizing Flexible Electronics
A head-to-head comparison with traditional inorganic semiconductors reveals the distinct advantages of tetraphenyl-tetrathiafulvalene (TPT-TTF) in next-generation electronic applications, particularly where flexibility, cost-effectiveness, and tunable properties are paramount.
In the ever-evolving landscape of semiconductor technology, organic materials are emerging as powerful contenders to their inorganic counterparts. Among these, tetraphenyl-tetrathiafulvalene (this compound), a derivative of the well-studied tetrathiafulvalene (TTF), is gaining significant attention from researchers and drug development professionals for its unique electronic properties and potential applications in sensors and flexible devices. This guide provides an objective comparison of this compound with conventional inorganic semiconductors like silicon (Si) and gallium arsenide (GaAs), supported by available experimental data and detailed methodologies.
Performance at a Glance: this compound vs. Inorganic Semiconductors
While inorganic semiconductors have long dominated the electronics industry due to their high charge carrier mobilities and well-established fabrication processes, organic semiconductors like this compound offer a compelling set of alternative advantages.
| Property | This compound & TTF Derivatives | Silicon (Si) | Gallium Arsenide (GaAs) |
| Charge Carrier Mobility (cm²/Vs) | 0.1 - 11.2 (for various TTF derivatives in single-crystal OFETs) | ~1400 (electron), ~450 (hole) | ~8500 (electron), ~400 (hole) |
| Processing Temperature | Low temperature (solution-based processing possible) | High temperature (often >1000 °C) | High temperature |
| Flexibility | High (suitable for flexible substrates) | Brittle (crystalline wafer) | Brittle (crystalline wafer) |
| Cost | Potentially lower (solution processing, less energy-intensive) | High (requires ultra-pure single crystals and complex fabrication) | Very high (more expensive than silicon) |
| Tunability | High (molecular structure can be chemically modified) | Limited | Limited |
| Ionization Potential | Data not available for this compound | 5.15 eV | 5.72 eV |
| Electron Affinity | Data not available for this compound | 4.05 eV | 4.07 eV |
| Electrical Conductivity | Data not available for single-crystal this compound (TTF-TCNQ salts show high conductivity) | Tunable with doping | High |
Note: Specific quantitative data for this compound is still emerging in the scientific literature. The values for TTF derivatives are provided as a reference to the potential performance of this class of materials.
Key Advantages of this compound
The primary advantages of this compound and other organic semiconductors stem from their molecular nature, which allows for a degree of design flexibility and processing ease that is unattainable with inorganic crystals.
1. Solution Processability and Low-Temperature Fabrication: Unlike silicon and gallium arsenide, which require high-temperature, energy-intensive, and vacuum-based deposition techniques, this compound can potentially be processed from solution at or near room temperature. This opens the door for low-cost, large-area fabrication techniques like printing and coating on flexible plastic substrates.
2. Inherent Flexibility: The van der Waals forces that hold organic molecules together in a solid state are weaker than the covalent bonds in inorganic crystals. This inherent property makes organic semiconductor films mechanically flexible and robust, making them ideal for applications in wearable sensors, flexible displays, and biocompatible electronic devices.
3. Tunable Electronic Properties: The electronic properties of organic semiconductors can be fine-tuned through chemical synthesis. By modifying the molecular structure of this compound, for instance by adding different functional groups to the phenyl rings, researchers can alter its charge transport characteristics, energy levels, and solubility to suit specific device requirements. Theoretical studies on TTF derivatives suggest that increasing the number of aromatic rings can influence both hole and electron mobilities.
Experimental Protocols
Reproducible experimental results are the cornerstone of scientific advancement. Below are generalized protocols for the synthesis of this compound and the fabrication of organic field-effect transistors (OFETs) based on this material.
Synthesis of Tetraphenyl-tetrathiafulvalene (this compound)
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general approach for synthesizing TTF derivatives involves the coupling of 1,3-dithiole-2-thione or -one precursors. A plausible synthetic route for this compound would involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Steps (Hypothetical based on TTF synthesis):
-
Synthesis of 4,5-diphenyl-1,3-dithiole-2-thione: Benzil is reacted with phosphorus pentasulfide (P4S10) in a suitable solvent like pyridine or dioxane with heating. The reaction mixture is then worked up to isolate the thione intermediate.
-
Coupling Reaction: The synthesized 4,5-diphenyl-1,3-dithiole-2-thione is then subjected to a coupling reaction, typically using a phosphite reagent like triethyl phosphite. This reaction is usually carried out at elevated temperatures and results in the formation of the C=C double bond at the center of the this compound molecule.
-
Purification: The crude this compound product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity material suitable for electronic device fabrication.
Fabrication of a this compound Based Organic Field-Effect Transistor (OFET)
The following protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for characterizing new organic semiconductors.
Caption: Experimental workflow for OFET fabrication.
Detailed Steps:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is rigorously cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by a UV-ozone treatment to remove organic residues and create a hydrophilic surface.
-
Surface Modification: To improve the quality of the organic semiconductor film, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS). This treatment makes the surface hydrophobic, which can promote better molecular ordering of the subsequently deposited this compound.
-
Active Layer Deposition: A thin film of this compound is deposited onto the treated substrate. This can be achieved through solution-based methods like spin-coating a solution of this compound in a suitable organic solvent, or through thermal evaporation in a high-vacuum chamber.
-
Thermal Annealing: The substrate with the this compound film is then annealed at a specific temperature below the material's decomposition point. This step helps to improve the crystallinity and molecular packing of the film, which is crucial for efficient charge transport.
-
Electrode Deposition: Source and drain electrodes, typically made of gold (Au) for its high work function and stability, are deposited on top of the this compound film through a shadow mask using thermal evaporation. The channel length and width of the transistor are defined by the dimensions of the shadow mask.
-
Device Characterization: The fabricated OFET is then characterized electrically in a probe station under an inert atmosphere or vacuum to prevent degradation. The transfer and output characteristics are measured to extract key performance parameters like charge carrier mobility, on/off ratio, and threshold voltage.
Signaling Pathways and Charge Transport
In organic semiconductors, charge transport is fundamentally different from that in their inorganic counterparts. Instead of a continuous band-like transport, charge carriers (holes or electrons) typically "hop" between adjacent molecules. The efficiency of this hopping process is highly dependent on the degree of molecular ordering and the electronic coupling between molecules.
Spectroscopic Validation of Tpt-ttf: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the spectroscopic validation of the chemical structure of Tetrakis(pentylthio)tetrathiafulvalene (Tpt-ttf). Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, this document leverages data from the parent compound, tetrathiafulvalene (TTF), and other derivatives to offer a predictive and comparative framework for its structural validation.
Introduction to this compound and its Spectroscopic Characterization
This compound, with the chemical formula C₂₆H₄₄S₈, is a derivative of tetrathiafulvalene, a cornerstone molecule in the field of organic electronics. The structural integrity of this compound is paramount for its function in advanced materials and potential pharmaceutical applications. Spectroscopic techniques are indispensable for confirming its synthesis and purity. This guide outlines the expected outcomes from key spectroscopic methods—¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy—by comparing the known data of TTF with the anticipated spectral features of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound in comparison to the parent compound, TTF.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Spectroscopic Technique | Chemical Shift (δ) ppm - Predicted/Reported | Structural Assignment |
| This compound | ¹H NMR | ~ 2.8 - 3.2 (triplet) | -S-CH₂ -CH₂-CH₂-CH₂-CH₃ |
| ~ 1.6 - 1.8 (multiplet) | -S-CH₂-CH₂ -CH₂-CH₂-CH₃ | ||
| ~ 1.3 - 1.5 (multiplet) | -S-CH₂-CH₂-CH₂ -CH₂ -CH₃ | ||
| ~ 0.9 (triplet) | -S-CH₂-CH₂-CH₂-CH₂-CH₃ | ||
| TTF | ¹H NMR | 6.27 (singlet) | C=C-H |
| This compound | ¹³C NMR | ~ 110 - 130 | C =C (central and dithiole ring) |
| ~ 30 - 40 | -S-CH₂ - | ||
| ~ 20 - 35 | -CH₂-CH₂ -CH₂ -CH₂- | ||
| ~ 14 | -CH₃ | ||
| TTF | ¹³C NMR | 119.8 | C =C -H |
Note: Predicted values for this compound are based on the analysis of similar alkylthio-substituted TTF derivatives.
Table 2: FT-IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | Spectroscopic Technique | Key Peaks/Values - Predicted/Reported | Interpretation |
| This compound | FT-IR (cm⁻¹) | ~ 2950 - 2850 (strong) | C-H stretching (alkyl chains) |
| ~ 1465 (medium) | C-H bending (alkyl chains) | ||
| ~ 1380 (medium) | C-H bending (alkyl chains) | ||
| ~ 700 - 800 (medium) | C-S stretching | ||
| TTF | FT-IR (cm⁻¹) | ~ 3070 (medium) | =C-H stretching |
| ~ 1520 (strong) | C=C stretching | ||
| This compound | Mass Spec. (m/z) | 612.12 [M]⁺ | Molecular Ion |
| Fragmentation pattern | Loss of pentyl chains and thioether groups | ||
| TTF | Mass Spec. (m/z) | 203.95 [M]⁺ | Molecular Ion |
| This compound | UV-Vis (nm) | ~ 300 - 330 (λmax) | π → π* transitions of the TTF core |
| TTF | UV-Vis (nm) | 302, 314 (λmax) | π → π* transitions |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or in a suitable liquid cell.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).
-
For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the spectroscopic validation of a chemical structure like this compound.
Safety Operating Guide
Navigating the Safe Disposal of Tpt-ttf: A Procedural Guide
Key Chemical and Safety Data
The following table summarizes crucial data pertinent to the safe handling and disposal of Tpt-ttf and its parent compound, Tetrathiafulvalene. This information is critical for risk assessment and the implementation of appropriate safety protocols.
| Property | Tetrathiafulvalene (TTF) | Tetrakis(pentylthio)tetrathiafulvalene (this compound) |
| Molecular Formula | C₆H₄S₄ | C₂₆H₄₄S₈ |
| Appearance | Brown, solid powder | Data not available |
| Stability | Light and air sensitive[1][2] | Assumed to be light and air sensitive |
| Incompatibilities | Strong oxidizing agents[1] | Assumed to be incompatible with strong oxidizing agents |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides[1] | Assumed to produce similar sulfur and carbon oxides upon decomposition |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound must be conducted in a manner that neutralizes its potential hazards and complies with all local, state, and federal regulations. The following step-by-step protocol is a recommended guideline.
Personnel Protective Equipment (PPE) Required:
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
-
In case of dust, use a dust respirator.
Disposal Procedure:
-
Initial Containment: Carefully sweep up the solid this compound material. Avoid generating dust.
-
Secure Packaging: Place the collected waste into a suitable, clearly labeled, and sealed container for disposal.
-
Waste Stream Identification: Classify the waste as a chemical hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Consult EHS: Contact your institution's EHS office to arrange for pickup and disposal. Provide them with all available information on the compound.
-
Regulatory Compliance: Ensure that the disposal method is in accordance with all local, regional, national, and international regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: This flowchart outlines the key steps for the safe and compliant disposal of this compound waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
